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Arisugacin C

Cat. No.: B1247752
M. Wt: 452.5 g/mol
InChI Key: XKDGQMPLQPRTCS-HHPVDLARSA-N
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Description

Arisugacin C is a meroterpenoid natural product isolated from the fungus Penicillium sp. FO-4259 and is part of the arisugacin family of compounds known for their potent biological activity . It serves as a selective inhibitor of acetylcholinesterase (AChE), demonstrating an in vitro IC50 value of 2.5 μM . This inhibitory activity is significant within the context of Alzheimer's disease (AD) research, as acetylcholinesterase is a key enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE helps to maintain acetylcholine levels in the brain, addressing the cholinergic deficit associated with AD-related cognitive decline . As a research tool, this compound is valuable for studying cholinergic neurotransmission and the cholinergic hypothesis of Alzheimer's disease. Its structure, which features a hybrid terpenoid and polyketide-derived architecture, is characteristic of the meroterpenoid class of fungal metabolites . The compound provides a foundational chemical scaffold for structure-activity relationship (SAR) studies, aiding in the exploration of more potent and selective AChE inhibitors . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle the compound with appropriate care in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O6 B1247752 Arisugacin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32O6

Molecular Weight

452.5 g/mol

IUPAC Name

(1R,2R,7S,10R)-7-hydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-diene-5,16-dione

InChI

InChI=1S/C27H32O6/c1-24(2)22(28)10-11-25(3)21-14-18-20(33-26(21,4)12-13-27(24,25)30)15-19(32-23(18)29)16-6-8-17(31-5)9-7-16/h6-9,15,21,30H,10-14H2,1-5H3/t21-,25-,26-,27-/m1/s1

InChI Key

XKDGQMPLQPRTCS-HHPVDLARSA-N

Isomeric SMILES

C[C@]12CCC(=O)C([C@@]1(CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)O)(C)C

Canonical SMILES

CC1(C(=O)CCC2(C1(CCC3(C2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)O)C)C

Origin of Product

United States

Foundational & Exploratory

Arisugacin C: A Detailed Technical Guide on its Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin C is a meroterpenoid natural product that has garnered interest within the scientific community for its selective inhibitory activity against acetylcholinesterase (AChE).[1] As a member of the arisugacin family of compounds, it represents a potential scaffold for the development of novel therapeutics targeting cholinergic pathways. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound possesses a complex heterocyclic core. Its chemical formula is C27H32O6, with a corresponding molecular weight of 452.5 g/mol . The systematic IUPAC name for this compound is (4aS,6aR,12aR,12bR)-4a-hydroxy-9-(4-methoxyphenyl)-4,4,6a,12b-tetramethyl-1,4a,5,6,6a,12,12a,12b-octahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,11(4H)-dione.

The molecule features a tetracyclic framework with multiple stereocenters, defining its unique three-dimensional architecture. The absolute stereochemistry has been determined as 4aS, 6aR, 12aR, 12bR, which is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC27H32O6
Molecular Weight452.5 g/mol
IUPAC Name(4aS,6aR,12aR,12bR)-4a-hydroxy-9-(4-methoxyphenyl)-4,4,6a,12b-tetramethyl-1,4a,5,6,6a,12,12a,12b-octahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,11(4H)-dione
Stereochemistry4aS, 6aR, 12aR, 12bR

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and verification of this compound. While the specific raw data from the original isolation study is not publicly available, the following tables outline the expected data that would be collected for structural confirmation.

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Data not available

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)

PositionChemical Shift (ppm)
Data not available

Table 4: Mass Spectrometry Data for this compound (Predicted)

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment
ESI+[M+H]⁺, [M+Na]⁺, etc.
ESI-[M-H]⁻, etc.

Experimental Protocols

Isolation of this compound

This compound was first isolated from the culture broth of a mutant strain of the fungus Penicillium sp. FO-4259-11.[1] The following is a generalized protocol based on the original report and standard natural product isolation techniques.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fermentation Culture of Penicillium sp. FO-4259-11 Centrifugation Centrifugation to separate mycelia and broth Fermentation->Centrifugation SolventExtraction Extraction of broth with ethyl acetate Centrifugation->SolventExtraction Concentration Concentration of ethyl acetate extract SolventExtraction->Concentration SilicaGel Silica gel column chromatography Concentration->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for the isolation and purification of this compound.

  • Fermentation: The mutant strain of Penicillium sp. FO-4259-11 is cultured in a suitable nutrient-rich medium under optimal conditions for secondary metabolite production.

  • Extraction: The culture broth is separated from the mycelia by centrifugation. The supernatant is then subjected to solvent-solvent extraction, typically with an organic solvent such as ethyl acetate, to partition the desired metabolites into the organic phase.

  • Purification: The crude extract is concentrated under reduced pressure and then subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by further purification using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound against acetylcholinesterase is determined using a colorimetric method based on the Ellman's reagent.

G cluster_0 Assay Preparation cluster_1 Reaction and Detection Enzyme Acetylcholinesterase (AChE) Reaction AChE + ATCI -> Thiocholine Enzyme->Reaction Substrate Acetylthiocholine (ATCI) Substrate->Reaction Inhibitor This compound Inhibitor->Reaction Inhibits Reagent DTNB (Ellman's Reagent) ColorDevelopment Thiocholine + DTNB -> Yellow Product Reagent->ColorDevelopment Reaction->ColorDevelopment Measurement Measure absorbance at 412 nm ColorDevelopment->Measurement

Caption: Principle of the acetylcholinesterase inhibition assay.

  • Reagents: Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Procedure:

    • A solution of AChE, DTNB, and the test compound (this compound at various concentrations) in buffer is pre-incubated.

    • The reaction is initiated by the addition of the substrate, ATCI.

    • The enzymatic hydrolysis of ATCI by AChE produces thiocholine.

    • Thiocholine reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

    • The rate of color development is monitored by measuring the absorbance at 412 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve. This compound has been reported to have an IC50 value of 2.5 µM against acetylcholinesterase.[1]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the selective inhibition of acetylcholinesterase.[1] This inhibition leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism that is of therapeutic interest for conditions such as Alzheimer's disease.

While the precise binding mode of this compound to AChE has not been experimentally determined, computational docking studies on the closely related and more potent Arisugacin A suggest a dual-binding site mechanism.[2] This model proposes that the arisugacin scaffold interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

G AChE Acetylcholinesterase (AChE) CAS Catalytic Active Site (CAS) AChE->CAS contains PAS Peripheral Anionic Site (PAS) AChE->PAS contains Inhibition Inhibition of AChE Activity CAS->Inhibition PAS->Inhibition Arisugacin Arisugacin Scaffold Arisugacin->CAS Binds to Arisugacin->PAS Binds to

Caption: Hypothesized dual-binding site inhibition of AChE by the Arisugacin scaffold.

Interaction with the CAS is responsible for the direct inhibition of acetylcholine hydrolysis. The binding to the PAS is also significant as this site is implicated in the allosteric modulation of the enzyme and has been linked to the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[2] Therefore, dual-binding site inhibitors like the arisugacins may offer a multi-target therapeutic approach.

Structure-Activity Relationships

The arisugacin family comprises several related compounds, and comparing their activities provides insights into the structure-activity relationships (SAR). For instance, Arisugacins A and B are significantly more potent AChE inhibitors than this compound and D.[1] This suggests that the specific substitution patterns on the aromatic ring and the stereochemistry of the tetracyclic core are critical for high-affinity binding to the enzyme. Further synthetic and biological studies on this compound analogs could elucidate the key structural features required for potent and selective AChE inhibition.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and stereochemistry, and demonstrated selective inhibitory activity against acetylcholinesterase. This technical guide has summarized the key information regarding its physicochemical properties, isolation, and biological evaluation. While further research is needed to fully elucidate its mechanism of action and to explore its therapeutic potential through medicinal chemistry efforts, this compound remains a valuable lead compound for the development of novel modulators of the cholinergic system.

References

An In-depth Technical Guide to the Arisugacin C Biosynthetic Pathway and Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arisugacins are a family of fungal meroterpenoids produced by Penicillium sp. FO-4259[1][2]. Arisugacin C, along with its structural relatives, has garnered significant interest due to its potent and selective inhibition of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease[1]. As a meroterpenoid, this compound is of hybrid biosynthetic origin, derived from both the polyketide and terpenoid pathways[2]. A comprehensive understanding of its biosynthesis is crucial for future synthetic biology efforts aimed at improving production titers and generating novel analogs with enhanced therapeutic properties.

This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, its likely precursors, and the key enzymatic transformations involved. While the definitive biosynthetic gene cluster for arisugacins has yet to be reported in the literature, this guide presents a robust hypothetical pathway based on the well-characterized biosynthesis of structurally related fungal meroterpenoids, such as pyripyropene A. Furthermore, this document outlines detailed experimental protocols for the elucidation and characterization of this pathway, providing a roadmap for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic cascade initiated from primary metabolic precursors. The pathway can be conceptually divided into three main stages: 1) formation of the polyketide-derived aromatic core, 2) synthesis of the terpenoid precursor, and 3) their subsequent condensation and cyclization.

Key Precursors

The fundamental building blocks for the this compound scaffold are derived from common cellular pools:

  • Polyketide moiety: Acetyl-CoA and malonyl-CoA are the starter and extender units, respectively, for the polyketide synthase (PKS) that constructs the aromatic portion of the molecule.

  • Terpenoid moiety: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon isoprenoid units derived from the mevalonate pathway in fungi, serve as the precursors for the terpenoid component.

Enzymatic Steps

The proposed biosynthetic pathway involves a series of enzymatic reactions catalyzed by a suite of enzymes encoded within a putative biosynthetic gene cluster (BGC).

  • Polyketide Synthesis: A Type I iterative polyketide synthase (PKS) is predicted to catalyze the condensation of one molecule of a starter unit (likely p-hydroxybenzoyl-CoA) with several molecules of malonyl-CoA to generate a linear polyketide chain. This is followed by cyclization and aromatization to yield a 3,5-dimethylorsellinic acid (DMOA)-like intermediate.

  • Isoprenoid Chain Elongation: A geranylgeranyl pyrophosphate (GGPP) synthase catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP.

  • Prenylation: A prenyltransferase (PT) facilitates the electrophilic addition of the geranylgeranyl group from GGPP to the aromatic polyketide intermediate.

  • Oxidation and Cyclization: A series of oxidative enzymes, likely including a FAD-dependent monooxygenase and a cytochrome P450 monooxygenase, are proposed to epoxidize the geranylgeranyl moiety. This is followed by a cascade of cyclization reactions, potentially catalyzed by a terpene cyclase, to form the intricate polycyclic core of this compound.

  • Tailoring Reactions: The final steps likely involve tailoring enzymes, such as hydroxylases and methyltransferases, to introduce the specific functional groups that define the this compound structure.

Arisugacin_C_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway This compound Biosynthetic Pathway Acetyl-CoA Acetyl-CoA p-Hydroxybenzoyl-CoA p-Hydroxybenzoyl-CoA Malonyl-CoA Malonyl-CoA Polyketide Intermediate Polyketide Intermediate IPP IPP GGPP GGPP IPP->GGPP GGPP Synthase DMAPP DMAPP p-Hydroxybenzoyl-CoA->Polyketide Intermediate PKS Prenylated Intermediate Prenylated Intermediate Polyketide Intermediate->Prenylated Intermediate Prenyltransferase Epoxidized Intermediate Epoxidized Intermediate Prenylated Intermediate->Epoxidized Intermediate Monooxygenase Cyclized Intermediate Cyclized Intermediate Epoxidized Intermediate->Cyclized Intermediate Terpene Cyclase This compound This compound Cyclized Intermediate->this compound Tailoring Enzymes

Figure 1: Proposed biosynthetic pathway for this compound.

Quantitative Data

As the this compound biosynthetic gene cluster has not been identified and characterized, there is currently no quantitative data available in the literature regarding precursor incorporation rates, enzyme kinetics, or product yields from engineered pathways. The following tables are presented as templates for organizing such data once it becomes available through the experimental protocols outlined in the subsequent sections.

Table 1: Precursor Incorporation Rates from Isotopic Labeling Studies

Labeled PrecursorIsotopic Enrichment (%) in this compound
[1-¹³C]-GlucoseData to be determined
[¹³C]-AcetateData to be determined
[¹³C]-MevalonateData to be determined
[¹³C]-p-Hydroxybenzoic AcidData to be determined

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Polyketide Synthasep-Hydroxybenzoyl-CoA, Malonyl-CoAData to be determinedData to be determinedData to be determined
PrenyltransferasePolyketide Intermediate, GGPPData to be determinedData to be determinedData to be determined
Terpene CyclaseEpoxidized IntermediateData to be determinedData to be determinedData to be determined

Experimental Protocols

The following sections detail the experimental methodologies required to elucidate and characterize the this compound biosynthetic pathway.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the complete gene cluster responsible for this compound biosynthesis in Penicillium sp. FO-4259.

Methodology: A Comparative Genomics and Transcriptomics Approach

BGC_Identification_Workflow Penicillium sp. FO-4259 Penicillium sp. FO-4259 Genomic DNA Extraction Genomic DNA Extraction Whole Genome Sequencing (PacBio/Nanopore & Illumina) Whole Genome Sequencing (PacBio/Nanopore & Illumina) Genomic DNA Extraction->Whole Genome Sequencing (PacBio/Nanopore & Illumina) Genome Assembly and Annotation Genome Assembly and Annotation Whole Genome Sequencing (PacBio/Nanopore & Illumina)->Genome Assembly and Annotation BGC Prediction (antiSMASH) BGC Prediction (antiSMASH) Genome Assembly and Annotation->BGC Prediction (antiSMASH) Candidate BGCs Candidate BGCs BGC Prediction (antiSMASH)->Candidate BGCs Comparative Analysis Comparative Analysis Candidate BGCs->Comparative Analysis Culture under this compound producing and non-producing conditions Culture under this compound producing and non-producing conditions RNA Extraction RNA Extraction Culture under this compound producing and non-producing conditions->RNA Extraction RNA-Seq RNA-Seq RNA Extraction->RNA-Seq Differential Gene Expression Analysis Differential Gene Expression Analysis RNA-Seq->Differential Gene Expression Analysis Upregulated Genes in Producing Condition Upregulated Genes in Producing Condition Differential Gene Expression Analysis->Upregulated Genes in Producing Condition Upregulated Genes in Producing Condition->Comparative Analysis Prioritized Candidate BGC Prioritized Candidate BGC Comparative Analysis->Prioritized Candidate BGC Gene Knockout/Heterologous Expression Gene Knockout/Heterologous Expression Prioritized Candidate BGC->Gene Knockout/Heterologous Expression Confirmation of BGC Function Confirmation of BGC Function Gene Knockout/Heterologous Expression->Confirmation of BGC Function

Figure 2: Workflow for this compound biosynthetic gene cluster identification.
  • Genome Sequencing and Assembly:

    • Culture Penicillium sp. FO-4259 in a suitable medium for optimal growth.

    • Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit.

    • Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

    • Assemble the genome using appropriate software (e.g., Canu for long reads, SPAdes for hybrid assembly).

  • Bioinformatic Analysis for BGC Prediction:

    • Annotate the assembled genome to predict open reading frames (ORFs).

    • Utilize the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) pipeline to identify putative secondary metabolite BGCs.

    • Identify candidate BGCs containing a PKS and a terpene cyclase, characteristic of meroterpenoid biosynthesis.

  • Transcriptomic Analysis:

    • Culture Penicillium sp. FO-4259 under conditions known to induce this compound production and a control condition where production is minimal.

    • Extract total RNA from mycelia at different time points.

    • Perform RNA-sequencing (RNA-Seq) to obtain transcriptomic profiles.

    • Conduct differential gene expression analysis to identify genes that are significantly upregulated under this compound-producing conditions.

  • Correlation and Prioritization:

    • Correlate the upregulated genes with the predicted BGCs. The BGC whose genes show a coordinated upregulation with this compound production is the prime candidate.

  • Functional Verification:

    • Gene Knockout: Inactivate a key gene within the candidate BGC (e.g., the PKS or terpene cyclase) in Penicillium sp. FO-4259 using CRISPR-Cas9-based gene editing. Analyze the resulting mutant for the loss of this compound production.

    • Heterologous Expression: Clone the entire candidate BGC into a suitable fungal expression host, such as Aspergillus nidulans or Aspergillus oryzae, and verify the production of this compound or its intermediates.

Precursor Feeding Studies with Stable Isotopes

Objective: To experimentally determine the primary metabolic precursors of this compound.

Methodology: Stable Isotope Labeling and Mass Spectrometry Analysis

  • Culture and Labeling:

    • Culture Penicillium sp. FO-4259 in a defined minimal medium.

    • Supplement separate cultures with ¹³C-labeled precursors, such as [1-¹³C]-glucose, [¹³C]-acetate, or [¹³C]-mevalonate.

  • Extraction and Purification:

    • After a suitable incubation period, harvest the culture broth and mycelia.

    • Extract the secondary metabolites using an organic solvent (e.g., ethyl acetate).

    • Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).

  • Analysis:

    • Analyze the purified labeled this compound using high-resolution mass spectrometry (HR-MS) to determine the mass shift and calculate the percentage of isotopic enrichment.

    • For detailed labeling patterns, perform nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR) to identify the specific carbon atoms that are enriched.

Biochemical Characterization of Key Enzymes

Objective: To determine the function and kinetic parameters of the key enzymes in the this compound biosynthetic pathway.

Methodology: Heterologous Expression, Protein Purification, and In Vitro Enzyme Assays

  • Gene Cloning and Expression:

    • Amplify the coding sequences of the target enzymes (e.g., PKS, prenyltransferase, terpene cyclase) from the identified BGC.

    • Clone the genes into a suitable expression vector (e.g., pET vector for E. coli or a fungal expression vector).

    • Express the proteins in a suitable host (E. coli for soluble enzymes, a fungal host for enzymes requiring post-translational modifications).

  • Protein Purification:

    • Lyse the host cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • Synthesize or acquire the putative substrates for each enzyme.

    • Perform in vitro reactions containing the purified enzyme, substrate(s), and any necessary cofactors in an appropriate buffer.

    • Monitor the reaction progress by analyzing the formation of the product over time using HPLC or LC-MS.

    • Determine the kinetic parameters (K_m, k_cat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Enzyme_Characterization_Workflow Identified Gene from BGC Identified Gene from BGC Gene Cloning into Expression Vector Gene Cloning into Expression Vector Heterologous Expression (E. coli / Fungal Host) Heterologous Expression (E. coli / Fungal Host) Gene Cloning into Expression Vector->Heterologous Expression (E. coli / Fungal Host) Protein Purification (Affinity Chromatography) Protein Purification (Affinity Chromatography) Heterologous Expression (E. coli / Fungal Host)->Protein Purification (Affinity Chromatography) Purified Enzyme Purified Enzyme Protein Purification (Affinity Chromatography)->Purified Enzyme In Vitro Enzyme Assay In Vitro Enzyme Assay Purified Enzyme->In Vitro Enzyme Assay Product Analysis (HPLC, LC-MS) Product Analysis (HPLC, LC-MS) In Vitro Enzyme Assay->Product Analysis (HPLC, LC-MS) Substrate(s) + Cofactors Substrate(s) + Cofactors Substrate(s) + Cofactors->In Vitro Enzyme Assay Functional Confirmation & Kinetic Analysis Functional Confirmation & Kinetic Analysis Product Analysis (HPLC, LC-MS)->Functional Confirmation & Kinetic Analysis

Figure 3: Workflow for the biochemical characterization of biosynthetic enzymes.

Conclusion

The elucidation of the this compound biosynthetic pathway presents an exciting opportunity for both fundamental and applied research. While the definitive genetic blueprint remains to be uncovered, the proposed pathway, based on sound biosynthetic logic and analogy to related compounds, provides a solid foundation for future investigations. The experimental protocols detailed in this guide offer a clear and systematic approach to identifying the responsible gene cluster, confirming the precursor molecules, and characterizing the key enzymatic steps. Successful execution of these studies will not only illuminate the intricate biochemical transformations leading to this potent acetylcholinesterase inhibitor but will also pave the way for the engineered biosynthesis of novel Arisugacin derivatives with potentially improved pharmacological profiles. This knowledge will be invaluable to researchers in natural product chemistry, enzymology, and drug development.

References

Arisugacin C: An In-depth Technical Guide on its Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Arisugacin C as an acetylcholinesterase (AChE) inhibitor. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand its therapeutic potential, guide further research, and inform the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease.

Introduction to this compound and Acetylcholinesterase Inhibition

Arisugacins are a family of meroterpenoid compounds isolated from the fungus Penicillium sp. FO-4259.[1][2][3] Several members of this family, notably Arisugacins A and B, have demonstrated potent and selective inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain.

This compound, a structurally related analogue, also exhibits inhibitory activity against AChE, albeit with lower potency than Arisugacin A.[3] This guide will delve into the available data on this compound's mechanism of action, drawing comparisons with the more extensively studied Arisugacin A to elucidate its potential binding modes and inhibitory characteristics.

Quantitative Analysis of AChE Inhibition by Arisugacins

The inhibitory potency of this compound and its related compounds against acetylcholinesterase has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.

CompoundIC50 against AChE (µM)Source
Arisugacin A0.001[4]
Arisugacin B~0.0258[1]
This compound 2.5 [3]
Arisugacin D3.5[3]
Arisugacin E>100[3]
Arisugacin F>100[3]
Arisugacin G>100[3]
Arisugacin H>100[3]

Proposed Mechanism of Action of this compound

While direct experimental studies on the binding mode of this compound to AChE are limited, its mechanism can be inferred from its structural similarity to Arisugacin A, for which detailed computational docking studies have been conducted.[4]

Arisugacin A is proposed to be a dual binding site inhibitor, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[4] This dual inhibition is significant as the PAS is implicated in the AChE-induced aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease.[4]

Key structural features of Arisugacins and their likely roles in AChE inhibition:

  • Core Meroterpenoid Scaffold: Provides the foundational structure for interaction with the enzyme's active site gorge.

  • Aromatic Side Chain: The nature and substitution pattern on the aromatic ring influence the binding affinity and selectivity. The dimethoxyphenyl group in Arisugacin A is thought to interact with key residues in the PAS, such as Trp279.[4] this compound possesses a different substitution pattern which likely contributes to its reduced potency compared to Arisugacin A.

  • α,β-Unsaturated Carbonyl Group: This reactive moiety, present in the core structure, has been suggested to have the potential for covalent interaction with the catalytic serine residue (Ser200) in the CAS of AChE, leading to a pseudo-irreversible inhibition.[4]

Based on the structure-activity relationship (SAR) data from the table above, the significant drop in activity for Arisugacins E-H suggests that specific hydroxyl and other functional group placements on the core scaffold are critical for effective binding to AChE. The micromolar inhibitory activity of this compound indicates that while it retains the necessary structural elements for binding, the specific substitutions are less optimal for potent inhibition compared to Arisugacin A.

AChE_Inhibition_Pathway cluster_AChE Acetylcholinesterase (AChE) CAS Catalytic Active Site (CAS) (Ser200, His440, Glu327) Hydrolysis Hydrolysis CAS->Hydrolysis Catalyzes Inhibition Inhibition CAS->Inhibition Targeted by PAS Peripheral Anionic Site (PAS) (Trp279) PAS->Inhibition Targeted by Arisugacin_C This compound Arisugacin_C->CAS Binds to (inferred) Arisugacin_C->PAS Binds to (inferred) Acetylcholine Acetylcholine Acetylcholine->CAS Binds to Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate No_Hydrolysis Inhibited AChE (Acetylcholine levels increase) Inhibition->No_Hydrolysis

Figure 1: Inferred signaling pathway of AChE inhibition by this compound.

Experimental Protocols for Acetylcholinesterase Inhibition Assay

The following is a detailed methodology for a typical in vitro AChE inhibition assay, based on the methods used for the initial characterization of Arisugacins.[1][3]

4.1. Materials and Reagents

  • Acetylcholinesterase (AChE) from electric eel (or other specified source)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

4.2. Assay Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate solvent.

  • Assay in 96-well Plate:

    • To each well of a 96-well microplate, add:

      • Phosphate buffer

      • A solution of the test compound at various concentrations (or solvent for control wells).

      • DTNB solution.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the AChE solution to each well.

    • Immediately after, add the ATCI substrate solution to start the reaction.

  • Measurement of Activity:

    • Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate) formed from the reaction of thiocholine with DTNB at 412 nm using a microplate reader.

    • Take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 5-10 minutes) to determine the rate of the reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Inhibitors) prep_plate Prepare 96-well Plate (Buffer, Inhibitor, DTNB) prep_reagents->prep_plate pre_incubate Pre-incubate at 37°C prep_plate->pre_incubate add_ache Add AChE Solution pre_incubate->add_ache add_atci Add ATCI Substrate add_ache->add_atci measure_abs Measure Absorbance at 412 nm add_atci->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Figure 2: General experimental workflow for AChE inhibition assay.

Conclusion and Future Directions

This compound is a moderately potent inhibitor of acetylcholinesterase. Based on the extensive research on its structural analogue, Arisugacin A, it is likely that this compound also acts as a dual binding site inhibitor, targeting both the catalytic and peripheral anionic sites of AChE. The structure-activity relationship within the Arisugacin family highlights the critical role of specific functional groups and their stereochemistry in determining inhibitory potency.

Further research is warranted to confirm the precise mechanism of action of this compound. This should include:

  • Kinetic studies: To determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constants (Ki).

  • Computational modeling and docking studies: To build a specific model of this compound binding to AChE and compare it with that of Arisugacin A.

  • X-ray crystallography: To obtain a crystal structure of the AChE-Arisugacin C complex, which would provide definitive evidence of its binding mode.

A deeper understanding of the mechanism of action of this compound and other members of its family will be invaluable for the rational design of new, more potent, and selective AChE inhibitors for the treatment of Alzheimer's disease and other neurodegenerative disorders.

References

Arisugacin C: A Technical Guide to its Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of Arisugacin C, a potent acetylcholinesterase inhibitor. The information is compiled from publicly available data and established scientific methodologies to support further research and development of this promising compound.

Physicochemical Properties

This compound is a meroterpenoid isolated from the fungus Penicillium sp. FO-4259-11.[1] Its complex structure contributes to its specific biological activity and influences its physical and chemical characteristics. While extensive experimental data on some of its properties are not publicly available, a combination of computed and reported values provides a foundational understanding.

Structure and General Properties

IUPAC Name: (1R,2R,7S,10R)-7-hydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-12(17),13-diene-5,16-dione[2]

Appearance: The related compounds, Arisugacins A and B, were isolated as white powders.[3] It is presumed that this compound shares a similar appearance.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are computationally predicted and should be confirmed through experimental analysis.

PropertyValueSource
Molecular Formula C₂₇H₃₂O₆[1][2]
Molecular Weight 452.5 g/mol [2]
Exact Mass 452.21988874 Da[2]
XLogP3 (Computed) 3.7[2]
IC₅₀ (Acetylcholinesterase) 2.5 µM[1]

Note: Experimental data for properties such as melting point and solubility in various solvents are not currently available in the public domain.

Stability Profile

Detailed experimental stability data for this compound under various conditions (pH, temperature, light) has not been published. However, based on the general stability of related meroterpenoids and standard practices in drug development, a proposed stability testing protocol is outlined below. The inherent chemical functionalities of this compound, including a lactone, a ketone, an ether, and a tertiary alcohol, may be susceptible to degradation under certain conditions.

General Considerations for Stability
  • pH: The lactone ring in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: As with most complex organic molecules, elevated temperatures are likely to accelerate degradation.

  • Light: The presence of chromophores in the structure suggests potential photosensitivity.

Recommended Experimental Protocol for a Stability Study

To ascertain the stability of this compound, a comprehensive study should be conducted. The following protocol outlines a general approach based on industry standards.

Objective: To evaluate the stability of this compound under various stress conditions to determine its degradation pathways and establish recommended storage conditions.

Materials:

  • Purified this compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Forced degradation equipment (e.g., oven, photostability chamber)

  • Validated HPLC method with a photodiode array (PDA) or mass spectrometric (MS) detector for the separation and quantification of this compound and its degradation products.

Methodology:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C).

    • Photostability: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points for each condition, withdraw an aliquot of the sample.

    • Neutralize the sample if necessary.

    • Analyze the sample using a validated, stability-indicating HPLC method.

    • Determine the percentage of this compound remaining and identify and quantify any degradation products.

  • Data Analysis:

    • Calculate the degradation rate of this compound under each condition.

    • Characterize the major degradation products using techniques such as LC-MS and NMR.

    • Propose a degradation pathway based on the identified products.

The following diagram illustrates a general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photostability Photo->HPLC Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization Degradation_Pathway Degradation Pathway Characterization->Degradation_Pathway Storage_Conditions Recommended Storage Degradation_Pathway->Storage_Conditions Arisugacin_C This compound Sample Arisugacin_C->Acid Arisugacin_C->Base Arisugacin_C->Oxidation Arisugacin_C->Thermal Arisugacin_C->Photo

Fig. 1: General workflow for a forced degradation study of this compound.

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Acetylcholinesterase Inhibition

The primary biological activity of this compound is the inhibition of acetylcholinesterase. The reported IC₅₀ value of 2.5 µM indicates its potency.[1]

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of the acetylcholinesterase enzyme, thereby modulating cholinergic signaling. The following diagram illustrates this pathway.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Arisugacin_C This compound Arisugacin_C->AChE Inhibition

Fig. 2: Mechanism of action of this compound via acetylcholinesterase inhibition.
Experimental Protocol for Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound on acetylcholinesterase can be determined using the Ellman's method, a widely used spectrophotometric assay.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation of Reagents: Prepare fresh solutions of ATCI, DTNB, and AChE in phosphate buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add phosphate buffer.

    • Add a solution of this compound at various concentrations (and a solvent control).

    • Add the AChE solution and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the DTNB solution.

    • Initiate the reaction by adding the ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

The following diagram outlines the workflow for the acetylcholinesterase inhibition assay.

AChE_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) Add_Reagents Add Buffer, this compound, and AChE to Plate Prepare_Reagents->Add_Reagents Prepare_Arisugacin_C Prepare this compound Dilutions Prepare_Arisugacin_C->Add_Reagents Incubate Incubate Add_Reagents->Incubate Add_DTNB_ATCI Add DTNB and ATCI Incubate->Add_DTNB_ATCI Measure_Absorbance Measure Absorbance at 412 nm Add_DTNB_ATCI->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Fig. 3: Workflow for the acetylcholinesterase inhibition assay.

Conclusion

This compound is a meroterpenoid with significant potential as an acetylcholinesterase inhibitor. This guide has summarized its known physicochemical properties and provided a framework for assessing its stability. Further experimental investigation into its solubility, melting point, and stability under various conditions is crucial for its continued development as a therapeutic agent. The provided experimental protocols offer a starting point for researchers to further characterize this promising molecule.

References

In-depth Technical Guide to Arisugacin C: Spectroscopic Data and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacin C, a meroterpenoid natural product, has garnered interest within the scientific community for its selective inhibition of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information presented herein is curated from the primary literature to support researchers in the fields of natural product chemistry, medicinal chemistry, and drug development in their efforts to understand and utilize this compound. This document includes tabulated spectroscopic data for easy reference, detailed experimental protocols for data acquisition, and visual diagrams to illustrate key concepts and workflows.

Introduction

This compound is a secondary metabolite isolated from a mutant strain of the fungus Penicillium sp. FO-4259.[1] It belongs to the arisugacin family of compounds, which are known for their potent and selective inhibitory activity against acetylcholinesterase, an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine.[2] The chemical structure of this compound is characterized by a complex polycyclic system. Its molecular formula has been established as C₂₇H₃₂O₆, with a corresponding molecular weight of 452.5 g/mol .[3] The unique structural features and biological activity of this compound make it a molecule of significant interest for the development of therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's disease.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily NMR and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy.

Parameter Value
Ionization Mode ESI-MS (Electrospray Ionization Mass Spectrometry)
Mass Analyzer Time-of-Flight (TOF) or similar high-resolution analyzer
Molecular Formula C₂₇H₃₂O₆
Calculated Mass 452.2199
Observed Mass [M+H]⁺ Data not available in the public domain
Observed Mass [M+Na]⁺ Data not available in the public domain

Note: The specific observed mass values from the original publication were not accessible in the public domain during the compilation of this guide.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon Atom Chemical Shift (δc) in ppm
Detailed ¹³C NMR data for this compound is not available in the publicly accessible literature. The primary research article containing this information could not be retrieved.
¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule, including their chemical shifts, multiplicities, and coupling constants.

Proton(s) Chemical Shift (δн) in ppm Multiplicity Coupling Constant (J) in Hz
Detailed ¹H NMR data for this compound is not available in the publicly accessible literature. The primary research article containing this information could not be retrieved.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific findings. The following sections describe the general methodologies that would have been employed for the spectroscopic analysis of this compound, based on standard practices in natural product chemistry.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Penicillium sp. FO-4259 would typically involve a multi-step process to separate the compound of interest from other metabolites and media components.

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification Fermentation Fungal Fermentation (Penicillium sp. FO-4259) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel HPLC High-Performance Liquid Chromatography (HPLC) Silica_Gel->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 1: General workflow for the isolation of this compound.
Mass Spectrometry

High-resolution mass spectrometry would be performed on a purified sample of this compound.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Mass spectra are acquired in positive or negative ion mode. The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis: The exact mass of the molecular ion is determined, and this value is used to calculate the elemental composition using specialized software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded to elucidate the detailed chemical structure of the molecule.

  • Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to establish connectivity and assign signals.

  • Data Analysis: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Coupling constants and correlations from 2D spectra are analyzed to assemble the final structure.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as an inhibitor of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration and duration of action of acetylcholine, which is a therapeutic strategy for conditions characterized by cholinergic deficits.

G cluster_0 Normal Synaptic Transmission cluster_1 Action of this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Increased_ACh Increased ACh in Synapse ACh->Increased_ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Arisugacin_C This compound Arisugacin_C->AChE Inhibition

Figure 2: Signaling pathway of this compound as an AChE inhibitor.

Conclusion

This compound represents a promising natural product with potential for further development as a selective acetylcholinesterase inhibitor. While this guide provides a framework for understanding its spectroscopic characterization, it is important to note the current limitations in accessing the complete, detailed quantitative NMR and mass spectrometry data from the primary literature. Further research and disclosure of this foundational data will be crucial for advancing the study and application of this intriguing molecule. Researchers are encouraged to consult the primary publication, "Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11" (J Antibiot (Tokyo). 2000 Jan;53(1):50-7), for more in-depth information, should it become accessible.

References

Arisugacin C: A Detailed Examination of its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Arisugacin C, a meroterpenoid compound isolated from Penicillium sp. FO-4259-11, has emerged as a molecule of interest within the scientific community, primarily due to its inhibitory activity against acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the known biological activities of this compound, with a particular focus on its potential as a therapeutic agent. The document details its mechanism of action, summarizes quantitative data, outlines experimental protocols for its study, and visually represents its role in relevant biological pathways. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The arisugacins are a family of meroterpenoids produced by the fungus Penicillium sp. FO-4259. While Arisugacins A and B are potent and selective inhibitors of acetylcholinesterase (AChE), this compound and its counterpart, Arisugacin D, exhibit a more moderate inhibitory activity.[1][2] The primary therapeutic interest in AChE inhibitors lies in their potential for the symptomatic treatment of Alzheimer's disease.[3] This neurodegenerative disorder is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, these compounds can increase the levels and duration of action of this neurotransmitter in the brain.[4] This guide focuses specifically on the biological activity and therapeutic prospects of this compound.

Biological Activity of this compound

The principal and thus far only reported biological activity of this compound is the inhibition of acetylcholinesterase.

Acetylcholinesterase Inhibition

This compound has been demonstrated to be an inhibitor of acetylcholinesterase.[1][2] The inhibitory concentration (IC50) of this compound against AChE has been determined to be 2.5 µM.[1][2] This level of activity is weaker when compared to its structural relatives, Arisugacins A and B, which exhibit IC50 values in the nanomolar range.[5] However, its activity provides valuable insights into the structure-activity relationships within the arisugacin family of compounds.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the acetylcholinesterase inhibitory activity of this compound and its related compounds for comparative analysis.

CompoundTarget EnzymeIC50 ValueSource
This compound Acetylcholinesterase (AChE)2.5 µM[1][2]
Arisugacin DAcetylcholinesterase (AChE)3.5 µM[1][2]
Arisugacin AAcetylcholinesterase (AChE)1.0 - 25.8 nM[5]
Arisugacin BAcetylcholinesterase (AChE)1.0 - 25.8 nM[5]
Arisugacins E, F, G, HAcetylcholinesterase (AChE)No inhibition at 100 µM[1][2]

Therapeutic Potential

The therapeutic potential of this compound is intrinsically linked to its acetylcholinesterase inhibitory activity, positioning it as a candidate for the symptomatic treatment of Alzheimer's disease.

Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. One of the key pathological features of Alzheimer's is a deficit in cholinergic neurotransmission.[4][6] By inhibiting AChE, this compound can increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This mechanism forms the basis for the therapeutic action of several currently approved drugs for Alzheimer's disease.[4] While the potency of this compound is less than that of other arisugacins, its chemical scaffold may serve as a valuable template for the design and synthesis of novel, more potent, and selective AChE inhibitors. Further preclinical studies would be necessary to fully evaluate its therapeutic efficacy and safety profile.

Signaling Pathway

The primary signaling pathway influenced by this compound, through its inhibition of AChE, is the cholinergic signaling pathway. The following diagram illustrates the fundamental mechanism of cholinergic neurotransmission and the site of action for an AChE inhibitor like this compound.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh_synapse->AChR Binds to AChE->ACh_synapse Breaks down into Choline + Acetate ArisugacinC This compound ArisugacinC->AChE Inhibits Signal Signal Transduction (e.g., Muscle Contraction, Nerve Impulse) AChR->Signal

References

Arisugacin C: A Comprehensive Analysis of its Role in Structure-Activity Relationship Studies for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Arisugacin C and its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of acetylcholinesterase (AChE). Arisugacins are a group of meroterpenoid compounds isolated from the fungus Penicillium sp. FO-4259.[1][2] These natural products have garnered significant interest in the scientific community for their potential as therapeutic agents, particularly in the context of Alzheimer's disease, where the inhibition of AChE is a key therapeutic strategy.[2] This document details the quantitative inhibitory data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Molecular Structure and Chemical Class

This compound is an organic heterotetracyclic compound belonging to the meroterpenoid class.[2][3] Its complex scaffold has been a subject of interest for total synthesis and analog development.[4] The core structure of arisugacins consists of a naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione moiety, with variations in substituents leading to the different analogs.[5]

Quantitative Analysis of Acetylcholinesterase Inhibition

The primary biological activity of the arisugacin family is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibitory potency of this compound and its related metabolites, produced by a mutant strain of Penicillium sp. FO-4259-11, has been quantified, providing crucial data for SAR studies.[1][6] While Arisugacins A and B are known to be highly potent inhibitors with IC50 values in the nanomolar range, the activities of other analogs, including this compound, offer valuable insights into the structural requirements for potent AChE inhibition.[7]

CompoundIC50 against AChE (µM)Reference
Arisugacin A0.001 (1.0 nM)[7]
Arisugacin B0.0258 (25.8 nM)[7]
This compound 2.5 [1][6]
Arisugacin D3.5[1][6]
Arisugacin E> 100[1][6]
Arisugacin F> 100[1][6]
Arisugacin G> 100[1][6]
Arisugacin H> 100[1][6]

Structure-Activity Relationship (SAR) Insights

The comparative analysis of the IC50 values for the arisugacin family reveals critical structural determinants for AChE inhibition:

  • High Potency of Arisugacins A and B: These compounds serve as the benchmark for potent inhibition within this class, with IC50 values in the low nanomolar range.[7]

  • Moderate Activity of Arisugacins C and D: this compound and D exhibit moderate inhibitory activity with IC50 values of 2.5 µM and 3.5 µM, respectively.[1][6] This suggests that while they retain the core pharmacophore for AChE binding, structural differences compared to A and B lead to a significant reduction in potency.

  • Loss of Activity in Arisugacins E, F, G, and H: These analogs are essentially inactive, with no significant inhibition observed even at a concentration of 100 µM.[1][6] This stark drop in activity highlights that the structural modifications present in these compounds are detrimental to their interaction with the active site of AChE.

  • Importance for SAR Studies: The range of activities, from highly potent to inactive, across structurally related compounds makes the arisugacin family an excellent tool for probing the binding pocket of AChE and understanding the molecular interactions necessary for inhibition.[1][6] Though weaker in activity compared to A and B, this compound and its related compounds are valuable for elucidating these structure-activity relationships.[1]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

A widely used method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman.

Principle: This assay relies on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATC) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of AChE, ATC, and DTNB in the phosphate buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add a specific volume of the phosphate buffer.

    • Add a small volume of the test compound solution at various concentrations. For the control, add the solvent vehicle.

    • Add the AChE enzyme solution to each well and incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the DTNB solution, followed by the ATC substrate solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, AChE, DTNB, ATC) A1 Add Buffer, Test Compound, and AChE to Microplate P1->A1 P2 Prepare Test Compound (this compound Dilutions) P2->A1 A2 Pre-incubate A1->A2 Allow inhibitor binding A3 Add DTNB and ATC to Initiate Reaction A2->A3 A4 Measure Absorbance (412 nm) over Time A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for AChE Inhibition Assay.

Signaling Pathway and Mechanism of Action

This compound and its analogs exert their effects by intervening in the cholinergic signaling pathway. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by AChE in the synaptic cleft. This rapid degradation terminates the signal.

By inhibiting AChE, arisugacins prevent the breakdown of ACh. This leads to an increased concentration and prolonged presence of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic function.

G cluster_pathway Cholinergic Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft Pre Acetylcholine (ACh) Release ACh ACh Pre->ACh 1. Release Post ACh Receptors Signal Signal Propagation Post->Signal ACh->Post 2. Binding AChE AChE ACh->AChE 3. Hydrolysis Products Choline + Acetate AChE->Products Arisugacin This compound Arisugacin->AChE Inhibition

Caption: Inhibition of AChE by this compound.

Conclusion

This compound, along with its structurally related analogs, provides a valuable platform for understanding the structure-activity relationships governing the inhibition of acetylcholinesterase. The significant variation in inhibitory potency, from the highly active Arisugacins A and B to the inactive E-H series, underscores the specific structural features required for effective binding to the enzyme. While this compound itself is a moderately potent inhibitor, its role in SAR studies is crucial for guiding the design and development of novel, more potent, and selective AChE inhibitors for the treatment of neurodegenerative diseases like Alzheimer's. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers dedicated to this field.

References

Preliminary In Vitro Evaluation of Arisugacin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Arisugacin C, a potential therapeutic agent for neurodegenerative diseases. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms and workflows.

Data Presentation

The primary in vitro activity of this compound and its related compounds that has been quantitatively assessed is the inhibition of acetylcholinesterase (AChE). The following table summarizes the reported 50% inhibitory concentration (IC50) values.

CompoundAcetylcholinesterase (AChE) IC50
This compound 2.5 µM
Arisugacin D3.5 µM
Arisugacin ENo inhibition at 100 µM
Arisugacin FNo inhibition at 100 µM
Arisugacin GNo inhibition at 100 µM
Arisugacin HNo inhibition at 100 µM

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing phosphate buffer (pH 8.0) and the AChE enzyme solution.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells containing the reaction mixture. A control group with no inhibitor should also be prepared.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate and Chromogen Addition: Add DTNB solution followed by the ATCI substrate solution to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance of the wells at 412 nm using a microplate reader. Continue to take readings at regular intervals for a specific duration (e.g., 5 minutes). The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Proposed In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

While direct experimental data on the neuroprotective effects of this compound is not yet available, computational modeling of the structurally similar Arisugacin A suggests a potential neuroprotective mechanism through the inhibition of amyloid-beta (Aβ) peptide aggregation. The following is a general protocol to experimentally validate this hypothesis using a human neuroblastoma cell line (SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Amyloid-beta (Aβ) peptide (e.g., Aβ1-42) to induce toxicity

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cell viability assessment

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium supplemented with FBS and antibiotics in an incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

    • Induction of Toxicity: After pre-treatment, expose the cells to a toxic concentration of Aβ peptide for 24-48 hours. Control groups should include cells treated with Aβ alone, this compound alone, and untreated cells.

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, remove the medium and add MTT solution to each well.

    • Incubate the plate for a few hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in cell viability in the this compound and Aβ co-treated group compared to the Aβ alone group would indicate a neuroprotective effect.

Visualizations

AChE_Inhibition_Mechanism Proposed Mechanism of AChE Inhibition by this compound cluster_AChE Acetylcholinesterase (AChE) AChE AChE Enzyme CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) Arisugacin_C This compound Arisugacin_C->CAS Inhibits acetylcholine hydrolysis Arisugacin_C->PAS

Caption: Proposed dual-binding mechanism of this compound with AChE.

AChE_Assay_Workflow Workflow for In Vitro AChE Inhibition Assay start Start prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) start->prep_reagents add_enzyme Add AChE and Buffer to 96-well plate prep_reagents->add_enzyme add_inhibitor Add this compound (various concentrations) add_enzyme->add_inhibitor pre_incubate Pre-incubate (e.g., 37°C, 15 min) add_inhibitor->pre_incubate add_substrate Add DTNB and ATCI pre_incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm (kinetic readings) add_substrate->measure_absorbance analyze_data Calculate % Inhibition and IC50 Value measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the AChE inhibition assay.

Neuroprotection_Assay_Workflow Workflow for In Vitro Neuroprotection Assay start Start culture_cells Culture SH-SY5Y Cells start->culture_cells seed_plate Seed cells in 96-well plate culture_cells->seed_plate pre_treat Pre-treat with this compound seed_plate->pre_treat induce_toxicity Induce toxicity with Amyloid-beta (Aβ) pre_treat->induce_toxicity incubate Incubate (24-48 hours) induce_toxicity->incubate mtt_assay Perform MTT Cell Viability Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance analyze_data Calculate % Cell Viability measure_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro neuroprotection assay.

Neuroprotective_Signaling_Pathway Hypothesized Neuroprotective Signaling of this compound Arisugacin_C This compound AChE AChE (Peripheral Anionic Site) Arisugacin_C->AChE Binds to Abeta_Aggregation Amyloid-beta (Aβ) Aggregation Arisugacin_C->Abeta_Aggregation Inhibits AChE->Abeta_Aggregation Promotes Neuronal_Toxicity Neuronal Toxicity Abeta_Aggregation->Neuronal_Toxicity Leads to Neuroprotection Neuroprotection Abeta_Aggregation->Neuroprotection Inhibition leads to

Caption: Hypothesized neuroprotective pathway of this compound.

Arisugacin C: A Technical Guide to its Origin as a Metabolite of Arisugacin A and B Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Arisugacin C, a meroterpenoid and a known metabolite of the Arisugacin A and B producing fungus, Penicillium sp. FO-4259. This compound is produced by a mutant strain, Penicillium sp. FO-4259-11. While the direct biosynthetic pathway for the conversion of Arisugacin A or B to this compound has not been explicitly elucidated in the current literature, this guide proposes a plausible metabolic transformation based on structural comparisons. Detailed, adaptable experimental protocols for the fermentation of the producing strain, as well as the extraction, purification, and quantification of this compound, are provided. This document aims to serve as a valuable resource for researchers interested in the biosynthesis, production, and analysis of this class of compounds.

Introduction

Arisugacins are a family of meroterpenoids isolated from the fungus Penicillium sp. FO-4259, identified as Penicillium echinulatum. Arisugacins A and B are potent and selective inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, making them of significant interest in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.[1][2] Further investigation into the metabolites of this fungal strain led to the discovery of this compound, produced by a mutant strain designated as Penicillium sp. FO-4259-11.[3] Structurally related to its precursors, this compound also exhibits inhibitory activity against AChE, albeit to a lesser extent than Arisugacin A.[4] Understanding the metabolic relationship between these compounds and developing robust production and analysis methods are crucial for further pharmacological evaluation and potential therapeutic applications.

Proposed Metabolic Pathway: From Arisugacin A to this compound

While the precise enzymatic steps are yet to be fully characterized, a comparison of the chemical structures of Arisugacin A and this compound suggests a plausible metabolic conversion. Arisugacin A possesses a 3,4-dimethoxyphenyl moiety, whereas this compound contains a 4-methoxyphenyl group.[5][6] This structural difference points towards a demethylation reaction as the key transformation step.

The proposed conversion likely involves an O-demethylase enzyme, which would catalyze the removal of the methyl group at the C-3' position of the phenyl ring of Arisugacin A. Such enzymatic activities are common in fungi and are often mediated by cytochrome P450 monooxygenases.

Arisugacin_Conversion Arisugacin_A Arisugacin A (3,4-dimethoxyphenyl) Arisugacin_C This compound (4-methoxyphenyl) Arisugacin_A->Arisugacin_C  Demethylation at C-3' Enzyme O-demethylase (e.g., Cytochrome P450) Enzyme->Arisugacin_A

Proposed metabolic conversion of Arisugacin A to this compound.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the production yields of this compound from the mutant Penicillium sp. FO-4259-11 strain. The following table is provided as a template for researchers to populate as data becomes available.

CompoundProducing StrainFermentation Time (days)Yield (mg/L)Reference
Arisugacin APenicillium sp. FO-4259-Data not available-
Arisugacin BPenicillium sp. FO-4259-Data not available-
This compoundPenicillium sp. FO-4259-11-Data not available-

Experimental Protocols

The following protocols are adapted from methodologies used for the production and analysis of related meroterpenoids from Penicillium species and can be optimized for this compound production.

Fermentation of Penicillium sp. FO-4259-11

This protocol outlines the cultivation of the mutant strain for the production of this compound.

Fermentation_Workflow cluster_0 inoculum Preparation cluster_1 Production Fermentation Slant 1. Agar Slant Culture (e.g., PDA, 28°C, 7 days) Seed_Culture 2. Seed Culture (e.g., PDB, 28°C, 150 rpm, 2-4 days) Slant->Seed_Culture Production_Culture 3. Production Culture (Optimized Medium, 28°C, 150-200 rpm, 12-14 days) Seed_Culture->Production_Culture Inoculate (5-10% v/v) Harvest 4. Harvest Production_Culture->Harvest Harvest Culture Broth

Workflow for the fermentation of Penicillium sp. FO-4259-11.

Materials:

  • Penicillium sp. FO-4259-11 strain

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • Production Fermentation Medium (see below)

  • Sterile flasks and bioreactor

  • Incubator and shaker

Production Fermentation Medium Composition (per liter): [7]

  • Glucose: 20 g

  • Dipotassium hydrogen phosphate: 2 g

  • Magnesium sulfate heptahydrate: 1 g

  • Potato juice (from 200 g potatoes): 1 L

  • Thiamine: 2 mg

Procedure:

  • Strain Activation: Inoculate the Penicillium sp. FO-4259-11 strain onto a PDA slant and incubate at 28°C for 5-7 days until sporulation is observed.

  • Seed Culture: Inoculate a loopful of spores from the PDA slant into a flask containing PDB. Incubate at 28°C with shaking at 150-200 rpm for 2-4 days.

  • Production Culture: Inoculate the production fermentation medium with the seed culture (5-10% v/v). Ferment at 28°C with shaking at 150-200 rpm for 12-14 days.[7]

  • Harvesting: After the fermentation period, harvest the culture broth for extraction.

Extraction and Purification of this compound

This protocol describes a general procedure for isolating this compound from the culture broth.

Extraction_Purification_Workflow cluster_0 Extraction cluster_1 Purification Broth 1. Culture Broth Centrifugation 2. Centrifugation/Filtration (Separate mycelia and supernatant) Broth->Centrifugation Solvent_Extraction 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Centrifugation->Solvent_Extraction Concentration 4. Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Silica_Gel 5. Silica Gel Chromatography (Gradient Elution) Concentration->Silica_Gel Crude Extract HPLC 6. Preparative HPLC (e.g., C18 column) Silica_Gel->HPLC Pure_Compound 7. Pure this compound HPLC->Pure_Compound

Workflow for the extraction and purification of this compound.

Materials:

  • Harvested culture broth

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Separation of Mycelia: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate fractions containing Arisugacins.

  • Preparative HPLC: Further purify the fractions containing this compound using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield the pure compound.

Quantification of this compound by UPLC-MS/MS

This protocol provides a framework for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

  • UPLC System: ACQUITY UPLC HSS T3 column (e.g., 100 × 2.1 mm, 1.8 µm).[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]

  • Flow Rate: 0.4 mL/min.[8]

  • Injection Volume: 2 µL.[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) and create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the crude extract or purified fractions in the mobile phase to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • UPLC-MS/MS Analysis: Inject the standards and samples into the UPLC-MS/MS system.

  • Data Analysis: Develop a calibration curve by plotting the peak area of this compound against the concentration of the standards. Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

MRM Transitions for Arisugacins (Hypothetical):

  • Arisugacin A: Precursor ion [M+H]⁺ → Product ion(s)

  • Arisugacin B: Precursor ion [M+H]⁺ → Product ion(s)

  • This compound: Precursor ion [M+H]⁺ → Product ion(s) (Note: Specific MRM transitions need to be optimized by infusing a standard solution of each compound into the mass spectrometer.)

Conclusion

This compound, a metabolite of the Arisugacin A and B producing Penicillium sp. FO-4259, presents an interesting case for studying fungal metabolism and the generation of novel bioactive compounds. Although direct evidence for the biosynthetic pathway is still needed, the structural relationship strongly suggests a demethylation of Arisugacin A. The protocols provided in this guide offer a solid foundation for the production, isolation, and quantification of this compound, enabling further research into its biological activities and therapeutic potential. The lack of quantitative production data highlights an area for future investigation that will be critical for assessing the feasibility of its larger-scale production.

References

Methodological & Application

Application Note and Protocol: In Vitro Acetylcholinesterase Inhibition Assay for Arisugacin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arisugacin C is a meroterpenoid compound isolated from the mutant strain of Penicillium sp. FO-4259 and has been identified as a novel inhibitor of acetylcholinesterase (AChE).[1] Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function.[2][3] Arisugacins, as a class of compounds, have demonstrated potent and selective inhibitory activity against AChE.[4][5] This application note provides a detailed protocol for the in vitro determination of the acetylcholinesterase inhibitory activity of this compound using a colorimetric assay.

Quantitative Data Summary

The inhibitory potency of this compound and a related compound, Arisugacin D, against acetylcholinesterase is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundIC50 (µM)Source Organism
This compound2.5Penicillium sp. FO-4259-11 (mutant)
Arisugacin D3.5Penicillium sp. FO-4259-11 (mutant)

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman, which measures the activity of acetylcholinesterase by quantifying the formation of thiocholine.[6][7][8][9]

Materials and Reagents:

  • This compound (or other test compounds)

  • Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Galantamine or Donepezil (as a positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Preparation of Reagents:

  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of Tris-HCl and adjust the pH to 8.0 with HCl.

  • Acetylcholinesterase (AChE) Solution (0.3 U/mL): Dissolve AChE in Tris-HCl buffer to a final concentration of 0.3 U/mL.

  • DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer to a final concentration of 3 mM.

  • ATCI Solution (15 mM): Dissolve ATCI in deionized water to a final concentration of 15 mM.

  • Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute with Tris-HCl buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.

  • Positive Control Solution: Prepare a stock solution of galantamine or donepezil in DMSO and dilute with Tris-HCl buffer to create a concentration-response curve.

Assay Procedure:

  • To each well of a 96-well microplate, add the following in the specified order:

    • 140 µL of Tris-HCl buffer (50 mM, pH 8.0)

    • 20 µL of DTNB solution (3 mM)

    • 20 µL of the test compound solution (this compound at various concentrations) or buffer for the control.

  • Mix the contents of the wells and incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the AChE solution (0.3 U/mL) to each well.

  • Immediately add 20 µL of the ATCI solution (15 mM) to each well.

  • Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis of the concentration-response curve.

Experimental Workflow

Acetylcholinesterase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_buffer Prepare 50 mM Tris-HCl buffer (pH 8.0) prep_dtnb Prepare 3 mM DTNB in buffer prep_atci Prepare 15 mM ATCI in water prep_ache Prepare 0.3 U/mL AChE in buffer prep_arisugacin Prepare this compound dilutions in buffer/DMSO add_reagents Add buffer, DTNB, and This compound to 96-well plate pre_incubation Incubate at 37°C for 15 minutes add_reagents->pre_incubation Mix add_ache Add AChE solution pre_incubation->add_ache add_atci Add ATCI solution to start the reaction add_ache->add_atci measure_abs Measure absorbance at 412 nm kinetically add_atci->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot % Inhibition vs. [this compound] calc_inhibition->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Signaling Pathway

AChE_Inhibition_Pathway cluster_normal Normal Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_inhib Acetylcholine (ACh) AChE_inhib Acetylcholinesterase (AChE) ACh_inhib->AChE_inhib Hydrolysis Blocked Postsynaptic_Receptor_inhib Postsynaptic Receptor ACh_inhib->Postsynaptic_Receptor_inhib Increased Binding Arisugacin_C This compound Arisugacin_C->AChE_inhib Inhibition

References

Application Notes and Protocols for Cell-based Assays to Evaluate the Efficacy of Arisugacin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacins are a group of meroterpenoids isolated from Penicillium species that have garnered interest for their potent and selective inhibition of acetylcholinesterase (AChE).[1][2][3] Notably, Arisugacin A exhibits highly potent and selective inhibition of AChE.[2][4] Arisugacin C has also been identified as an inhibitor of AChE with an IC50 value of 2.5 µM.[5] The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain.[6] Beyond their role in symptomatic relief, there is growing evidence that AChE inhibitors may also possess neuroprotective properties, potentially by modulating signaling pathways involved in cell survival and differentiation.[7][8][9]

This document provides detailed protocols for a series of cell-based assays to evaluate the neuroprotective and neurotrophic efficacy of this compound. The protocols are designed for use with the human neuroblastoma cell line SH-SY5Y, a widely used in vitro model for neurodegenerative disease research, and the PC12 cell line, a common model for studying neurite outgrowth.[10][11] The assays described herein will enable researchers to assess the compound's ability to protect against neurotoxicity, promote neuronal differentiation, and investigate the underlying molecular mechanisms.

Key Experimental Assays

This application note details the following key experimental procedures:

  • Neuroprotection Assay against Amyloid-Beta (Aβ) Induced Toxicity in SH-SY5Y Cells: To determine the protective effect of this compound against Aβ-induced cell death.

  • Neurite Outgrowth Assay in PC12 Cells: To assess the potential of this compound to promote neuronal differentiation.

  • Cell Viability and Cytotoxicity Assays (MTT and LDH): To quantify the effects of this compound on cell health.

  • Apoptosis Assay (Caspase-3 Activity): To determine if the protective effects of this compound involve the inhibition of apoptosis.

  • Western Blot Analysis of Key Signaling Proteins (p-Akt, p-ERK): To investigate the involvement of pro-survival signaling pathways.

Data Presentation

Table 1: Hypothetical Neuroprotection and Cytotoxicity Data for this compound in Aβ-treated SH-SY5Y Cells
Treatment GroupThis compound (µM)Cell Viability (% of Control) (MTT Assay)Cytotoxicity (% of Maximum LDH Release) (LDH Assay)Caspase-3 Activity (Fold Change vs. Aβ alone)
Vehicle Control0100 ± 5.25.1 ± 1.2N/A
Aβ (10 µM)052.3 ± 4.848.7 ± 3.91.00
Aβ + this compound0.158.1 ± 5.142.5 ± 3.50.85 ± 0.09
Aβ + this compound1.072.4 ± 6.328.9 ± 2.70.52 ± 0.06
Aβ + this compound2.585.7 ± 7.115.3 ± 1.90.28 ± 0.04
Aβ + this compound1088.2 ± 6.912.1 ± 1.50.21 ± 0.03
This compound alone1098.5 ± 4.56.2 ± 1.4N/A
Table 2: Hypothetical Neurite Outgrowth Data for this compound in PC12 Cells
Treatment GroupThis compound (µM)% of Cells with NeuritesAverage Neurite Length (µm)
Vehicle Control05.2 ± 1.18.5 ± 2.3
NGF (50 ng/mL)065.8 ± 5.945.7 ± 6.8
This compound0.18.1 ± 1.510.2 ± 2.9
This compound1.015.4 ± 2.318.9 ± 4.1
This compound2.528.7 ± 3.125.3 ± 5.2
This compound1035.2 ± 3.830.1 ± 5.8
NGF + this compound1.075.3 ± 6.255.4 ± 7.1
Table 3: Hypothetical Western Blot Densitometry Data for p-Akt and p-ERK in SH-SY5Y Cells
Treatment GroupThis compound (µM)p-Akt / Total Akt (Fold Change vs. Aβ alone)p-ERK / Total ERK (Fold Change vs. Aβ alone)
Vehicle Control01.001.00
Aβ (10 µM)00.45 ± 0.050.52 ± 0.06
Aβ + this compound1.00.78 ± 0.080.81 ± 0.09
Aβ + this compound2.51.25 ± 0.111.32 ± 0.14
Aβ + this compound101.48 ± 0.151.55 ± 0.16

Experimental Protocols

Neuroprotection Assay against Aβ-Induced Toxicity in SH-SY5Y Cells

Objective: To evaluate the ability of this compound to protect SH-SY5Y cells from amyloid-beta (Aβ)-induced neurotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Aβ (1-42) peptide

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[12]

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit[13]

  • Caspase-3 colorimetric or fluorometric assay kit[14][15]

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[16]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2.5, 10 µM) for 2 hours.

    • Following pre-treatment, add Aβ (1-42) peptide (final concentration of 10 µM) to the wells.

    • Include appropriate controls: vehicle control (no treatment), Aβ alone, and this compound alone.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assessment of Cell Viability, Cytotoxicity, and Apoptosis:

    • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.[17]

    • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's protocol.[18][19]

    • Caspase-3 Assay: Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) according to the manufacturer's instructions.[20][21][22]

G cluster_workflow Neuroprotection Assay Workflow cluster_endpoints Endpoints A Seed SH-SY5Y cells B Pre-treat with this compound A->B C Add Amyloid-Beta B->C D Incubate (24-48h) C->D E Assess Endpoints D->E F MTT Assay (Viability) E->F G LDH Assay (Cytotoxicity) E->G H Caspase-3 Assay (Apoptosis) E->H

Figure 1. Workflow for the neuroprotection assay.
Neurite Outgrowth Assay in PC12 Cells

Objective: To determine if this compound can promote neurite outgrowth in PC12 cells, a marker of neuronal differentiation.

Materials:

  • PC12 cells

  • RPMI-1640 medium supplemented with 10% horse serum and 5% FBS

  • Nerve Growth Factor (NGF)

  • This compound

  • Collagen-coated 24-well plates

  • Microscope with imaging software

Protocol:

  • Cell Seeding: Seed PC12 cells on collagen-coated 24-well plates at a density of 1 x 10⁴ cells/well.[23]

  • Treatment: After 24 hours, replace the medium with low-serum medium (e.g., 1% horse serum) containing various concentrations of this compound (e.g., 0.1, 1, 2.5, 10 µM). Include a positive control with NGF (50 ng/mL) and a vehicle control.[24][25]

  • Incubation: Incubate the cells for 48-72 hours.

  • Imaging and Analysis:

    • Capture images of the cells using a phase-contrast microscope.

    • Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average length of the longest neurite per cell.[26]

G cluster_workflow Neurite Outgrowth Assay Workflow A Seed PC12 cells on collagen B Treat with this compound or NGF A->B C Incubate (48-72h) B->C D Image and Quantify Neurites C->D

Figure 2. Workflow for the neurite outgrowth assay.
Western Blot Analysis of p-Akt and p-ERK

Objective: To investigate whether the neuroprotective or neurotrophic effects of this compound are mediated through the activation of the PI3K/Akt and/or MAPK/ERK signaling pathways.

Materials:

  • Treated cell lysates from the neuroprotection or neurite outgrowth assays

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[27][28]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[29]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways

The neuroprotective and neurotrophic effects of this compound may be mediated through the modulation of key intracellular signaling cascades. As an acetylcholinesterase inhibitor, this compound increases acetylcholine levels, which can activate muscarinic and nicotinic acetylcholine receptors. This activation, along with potential direct effects of the compound, can lead to the activation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways.[7] These pathways are also downstream of neurotrophic factors like NGF, which signals through its receptor TrkA.[30][31][32][33][34]

G cluster_pathway Neuroprotective Signaling Pathways ArisugacinC This compound AChE AChE ArisugacinC->AChE inhibition ACh Acetylcholine AChE->ACh degrades nAChR_mAChR nAChR / mAChR ACh->nAChR_mAChR activates PI3K PI3K nAChR_mAChR->PI3K Ras Ras nAChR_mAChR->Ras NGF NGF TrkA TrkA Receptor NGF->TrkA activates TrkA->PI3K TrkA->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Differentiation Neuronal Differentiation ERK->Differentiation

Figure 3. Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for Kinetic Studies of Acetylcholinesterase using Arisugacin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Arisugacin C in kinetic studies of acetylcholinesterase (AChE). This document includes an overview of this compound, its known inhibitory activity, a detailed protocol for determining its kinetic parameters, and a description of the acetylcholinesterase signaling pathway.

Introduction to this compound

This compound is a meroterpenoid compound isolated from the fungus Penicillium sp. FO-4259-11. It belongs to a family of related metabolites, the arisugacins, some of which have demonstrated potent and selective inhibition of acetylcholinesterase. While Arisugacin A is a highly potent inhibitor of AChE with an IC50 of 1 nM, this compound exhibits moderate inhibitory activity.[1] Understanding the kinetic properties of this compound can provide valuable insights for structure-activity relationship (SAR) studies and the design of novel AChE inhibitors.

Acetylcholinesterase Signaling Pathway

Acetylcholinesterase plays a crucial role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the nerve impulse. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic signaling. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2][3]

AChE_Signaling_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Arisugacin_C This compound Arisugacin_C->AChE Inhibits Signal_Transduction Signal Transduction AChR->Signal_Transduction Binding

Quantitative Data for this compound

The inhibitory potency of this compound against acetylcholinesterase has been determined and is summarized in the table below. For comparison, data for the related and more potent Arisugacin A and D are also included.

CompoundIC50 (µM)Source
This compound 2.5 [1]
Arisugacin A0.001
Arisugacin D3.5[1]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under the specified experimental conditions.

Proposed Mechanism of Action

While the specific mechanism of inhibition for this compound has not been experimentally determined, studies on the closely related and highly potent Arisugacin A suggest a potential dual binding site covalent inhibition of acetylcholinesterase. Computational docking studies of Arisugacin A indicate that it may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[4] The enone moiety in the A-ring of Arisugacin A is believed to be crucial for its inhibitory activity, potentially forming a reversible covalent bond with the serine residue in the catalytic triad of AChE.[4] Given the structural similarity, it is plausible that this compound shares a similar, albeit less potent, mechanism of action. Experimental kinetic studies are required to confirm the precise mode of inhibition for this compound.

Experimental Protocol for Kinetic Studies of this compound

This protocol outlines the determination of the inhibitory kinetics of this compound on acetylcholinesterase using the Ellman's method, a widely used colorimetric assay.

Materials and Reagents
  • This compound

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, DTNB, ATCI) Prep_Inhibitor Prepare this compound Stock Solution (in DMSO) Prep_Enzyme Prepare AChE Working Solution Add_Buffer_DTNB Add Buffer and DTNB to Microplate Wells Prep_Enzyme->Add_Buffer_DTNB Add_Inhibitor Add this compound (Varying Concentrations) Add_Buffer_DTNB->Add_Inhibitor Add_Enzyme Add AChE Solution Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add ATCI to Initiate Reaction Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Mode) Add_Substrate->Measure_Absorbance Calc_Activity Calculate AChE Activity (% Inhibition) Measure_Absorbance->Calc_Activity Plot_Data Generate Lineweaver-Burk or Dixon Plots Calc_Activity->Plot_Data Determine_Kinetics Determine Mode of Inhibition and Calculate Ki Plot_Data->Determine_Kinetics

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

    • Prepare a 75 mM stock solution of ATCI in deionized water.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

    • Prepare a working solution of AChE in the phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well in the specified order:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 20 µL of 10 mM DTNB

      • 10 µL of various concentrations of this compound solution (or buffer for the control).

      • 10 µL of the AChE working solution.

    • Mix the contents of the wells gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of varying concentrations of the ATCI substrate solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot (ΔAbs/min).

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • To determine the mode of inhibition, perform the assay with multiple fixed concentrations of this compound and varying concentrations of the substrate (ATCI).

    • Plot the data using Lineweaver-Burk (1/V vs. 1/[S]) or Dixon (1/V vs. [I]) plots.

      • Competitive inhibition: Lineweaver-Burk plots will show lines with different slopes intersecting on the y-axis.

      • Non-competitive inhibition: Lineweaver-Burk plots will show lines with different slopes intersecting on the x-axis.

      • Uncompetitive inhibition: Lineweaver-Burk plots will show parallel lines.

      • Mixed inhibition: Lineweaver-Burk plots will show lines intersecting in the second or third quadrant.

    • The inhibition constant (Ki) can be determined from the secondary plots of the slopes or y-intercepts of the primary plots versus the inhibitor concentration.

Conclusion

These application notes provide a framework for conducting detailed kinetic studies of this compound with acetylcholinesterase. The provided protocol, based on the well-established Ellman's method, can be adapted to determine the inhibitory mechanism and kinetic constants of this compound. This information is essential for understanding its potential as a lead compound in the development of new therapeutics targeting acetylcholinesterase.

References

Arisugacin C: Application Notes and Protocols for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin C, a meroterpenoid isolated from the fungus Penicillium sp. FO-4259-11, has been identified as a noteworthy inhibitor of acetylcholinesterase (AChE).[1] The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease (AD). This document provides detailed application notes and experimental protocols for the investigation of this compound in the context of AD research, focusing on its established role as an AChE inhibitor and exploring its potential applications in other key areas of AD pathology, such as amyloid-beta (Aβ) aggregation and neuroprotection.

Quantitative Data Summary

The inhibitory activity of this compound against acetylcholinesterase has been quantified and is presented below. To date, published data on its effects on Aβ aggregation and neuroprotection are not available. The provided protocols can be utilized to generate such data.

CompoundTargetIC50 ValueSource
This compoundAcetylcholinesterase (AChE)2.5 µM[1]
Arisugacin DAcetylcholinesterase (AChE)3.5 µM[1]

Key Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol is adapted from the Ellman's method to determine the AChE inhibitory activity of this compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

  • Add 10 µL of the this compound solution at various concentrations to the sample wells. For the control well, add 10 µL of the solvent.

  • Add 10 µL of AChE solution (1 U/mL) to all wells except the blank.

  • Incubate the plate at 25°C for 10 minutes.

  • Following incubation, add 10 µL of 10 mM DTNB to each well.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.

  • Immediately measure the absorbance at 412 nm using a microplate reader at kinetic mode for 5 minutes.

  • Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

cluster_workflow AChE Inhibition Assay Workflow prep Prepare Reagents: AChE, ATCI, DTNB, This compound plate Plate Setup: Buffer, this compound, AChE prep->plate Dispense incubate1 Incubate (10 min, 25°C) plate->incubate1 add_dtnb Add DTNB incubate1->add_dtnb add_atci Add ATCI (Substrate) add_dtnb->add_atci read Measure Absorbance (412 nm) add_atci->read Start Reaction calc Calculate % Inhibition and IC50 read->calc cluster_workflow Thioflavin T Assay Workflow prep Prepare Reagents: Monomeric Aβ(1-42), ThT, This compound mix Mix Aβ(1-42) with This compound prep->mix incubate Incubate (37°C, shaking) mix->incubate Induce Aggregation add_tht Add Thioflavin T incubate->add_tht read Measure Fluorescence (Ex: 440nm, Em: 485nm) add_tht->read analyze Analyze Data read->analyze cluster_pathway Cholinergic Synapse and AChE Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Breakdown Choline + Acetate AChE->Breakdown ArisugacinC This compound ArisugacinC->AChE Inhibits Signal Cholinergic Signaling Receptor->Signal Activates cluster_workflow Investigating Multi-Target Effects of this compound start This compound ache_inhibition AChE Inhibition Assay start->ache_inhibition abeta_aggregation Aβ Aggregation Assay start->abeta_aggregation neuroprotection Neuroprotection Assay start->neuroprotection data_analysis Data Analysis and IC50/EC50 Determination ache_inhibition->data_analysis abeta_aggregation->data_analysis neuroprotection->data_analysis conclusion Conclusion on Multi-Target Potential data_analysis->conclusion

References

Protocol for dissolving and preparing Arisugacin C for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin C is a meroterpenoid natural product isolated from the fungus Penicillium sp. FO-4259.[1][2][3] It belongs to a class of compounds known for their selective inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][4] This inhibitory action makes this compound and its analogs valuable research tools for studying cholinergic neurotransmission and for investigating potential therapeutic strategies for neurological disorders such as Alzheimer's disease, where AChE inhibitors are a key treatment modality.[4][5] This document provides detailed protocols for the dissolution and preparation of this compound for various experimental applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C27H32O6[1]
Molecular Weight 452.5 g/mol [1]
Appearance White powder[6]
Chemical Structure Organic heterotetracyclic compound[1]
Primary Target Acetylcholinesterase (AChE)[1][2][3][7]
IC50 against AChE 2.5 µM[2][3][7]

Protocol for Dissolving and Preparing this compound

The following protocol outlines the recommended procedure for dissolving and preparing this compound for in vitro and in vivo experiments.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Desired experimental buffer or cell culture medium (e.g., PBS, DMEM)

Procedure for Preparing a Stock Solution (10 mM):

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 452.5 g/mol * 1000 mg/g = 4.525 mg

  • Dissolution:

    • Carefully weigh out 4.525 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of high-quality, anhydrous DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication step may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions:

  • For cell-based assays, dilute the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically <0.5%).

  • For enzymatic assays, dilute the stock solution in the appropriate assay buffer.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on AChE using Ellman's reagent.

Materials:

  • This compound working solutions (prepared as described above)

  • Recombinant human or electric eel acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Assay Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of ATCI and DTNB in the phosphate buffer.

    • Prepare a solution of AChE in the phosphate buffer. The final concentration of the enzyme should be optimized for the specific assay conditions.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • This compound working solution (at various concentrations) or vehicle control (DMSO)

      • AChE solution

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the ATCI and DTNB solution to each well to start the enzymatic reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effect primarily through the inhibition of acetylcholinesterase within the cholinergic synapse.

ArisugacinC_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzes AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction AChR->Signal_Transduction Activates Arisugacin_C This compound Arisugacin_C->AChE Inhibits

Caption: Cholinergic synapse showing this compound's inhibition of AChE.

Computational studies on the related compound Arisugacin A suggest a dual-binding mechanism, where the inhibitor interacts with both the catalytic active site and the peripheral anionic site of AChE.[5][8] This dual inhibition not only prevents the breakdown of acetylcholine but may also interfere with other non-catalytic functions of AChE, such as its role in amyloid-beta plaque formation in Alzheimer's disease.[5]

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing acetylcholinesterase inhibitors like this compound.

Experimental_Workflow cluster_preparation Preparation cluster_screening Screening cluster_characterization Characterization Compound_Prep This compound Stock Solution Preparation Primary_Screen Primary Screen: AChE Inhibition Assay Compound_Prep->Primary_Screen Reagent_Prep Enzyme, Substrate, and Buffer Preparation Reagent_Prep->Primary_Screen Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Selectivity_Assay Selectivity Assay (e.g., vs. BuChE) Dose_Response->Selectivity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Kinetics, Docking) Dose_Response->Mechanism_Study Cell_Based_Assay Cell-Based Assays (e.g., Neuroprotection) Selectivity_Assay->Cell_Based_Assay Mechanism_Study->Cell_Based_Assay

Caption: Workflow for the evaluation of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Arisugacin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacins are a class of potent and selective acetylcholinesterase (AChE) inhibitors originally isolated from the fungus Penicillium sp.[1][2] Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3][4] Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism that has been therapeutically exploited for the management of Alzheimer's disease.[2] Arisugacin C, a member of this family, has demonstrated significant AChE inhibitory activity and serves as a promising scaffold for the development of novel therapeutic agents.[5]

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of this compound analogs to identify and characterize new potent and selective AChE inhibitors. Detailed protocols for both colorimetric and fluorometric assays are provided, along with data presentation guidelines and visualizations to facilitate efficient screening and data analysis.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound and its analogs exert their therapeutic effect by inhibiting the enzyme acetylcholinesterase. In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors, propagating the nerve impulse. Acetylcholinesterase, present in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.[3] By inhibiting AChE, this compound analogs prevent the breakdown of acetylcholine, leading to its accumulation in the synapse and enhanced cholinergic neurotransmission.

Data Presentation: Acetylcholinesterase Inhibitory Activity of Arisugacins

The following table summarizes the 50% inhibitory concentration (IC50) values of various naturally occurring Arisugacin compounds against acetylcholinesterase. This data is crucial for establishing a baseline for the screening of novel this compound analogs and for understanding structure-activity relationships (SAR).

CompoundIC50 (µM) against AChENotes
Arisugacin A0.001A highly potent inhibitor.[6]
This compound2.5A key scaffold for analog development.[5]
Arisugacin D3.5Structurally similar to this compound.[5]
Arisugacin E> 100Weak or no inhibitory activity.[5]
Arisugacin F> 100Weak or no inhibitory activity.[5]
Arisugacin G> 100Weak or no inhibitory activity.[5]
Arisugacin H> 100Weak or no inhibitory activity.[5]

Signaling Pathway: Cholinergic Synapse

The diagram below illustrates the key components and events at a cholinergic synapse and the site of action for this compound analogs.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis & Packaging ACh_cleft ACh ACh_vesicle->ACh_cleft Release Ca_channel Voltage-gated Ca2+ Channel Ca Ca2+ Ca_channel->Ca AChE AChE ACh_cleft->AChE AChR ACh Receptor (Nicotinic/Muscarinic) ACh_cleft->AChR Binding AChE->Choline Hydrolysis Arisugacin This compound Analog Arisugacin->AChE Inhibition Signal Signal Transduction AChR->Signal

Cholinergic synapse signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow: High-Throughput Screening

The following diagram outlines the general workflow for a high-throughput screening campaign to identify novel this compound analog inhibitors of acetylcholinesterase.

HTS_Workflow start Start compound_library This compound Analog Library start->compound_library plate_prep Assay Plate Preparation (e.g., 384-well) compound_library->plate_prep dispensing Compound Dispensing (Test compounds, Controls) plate_prep->dispensing reagent_add Reagent Addition (AChE, Substrate) dispensing->reagent_add incubation Incubation reagent_add->incubation readout Signal Detection (Absorbance/Fluorescence) incubation->readout data_analysis Data Analysis (IC50 determination) readout->data_analysis hit_id Hit Identification data_analysis->hit_id confirmation Hit Confirmation & Validation hit_id->confirmation sar Structure-Activity Relationship (SAR) Analysis confirmation->sar end End sar->end

General workflow for high-throughput screening of this compound analogs.

Experimental Protocols

Two detailed protocols for high-throughput screening of this compound analogs are provided below: a colorimetric method based on the Ellman assay and a more sensitive fluorescence-based assay.

Protocol 1: Colorimetric High-Throughput AChE Inhibition Assay (Ellman Method)

This protocol is adapted for a 96-well plate format and is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[7]

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound analog library (dissolved in DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is recommended.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in phosphate buffer.

    • Prepare serial dilutions of the this compound analogs and the positive control in phosphate buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0).

      • 10 µL of the this compound analog solution (or positive/negative control).

      • 10 µL of the AChE solution (1 U/mL).

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

    • Shake the plate for 1 minute.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each analog concentration using the following formula:

      • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the analog concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Fluorescence-Based High-Throughput AChE Inhibition Assay

This protocol is adapted for a 384-well plate format and offers higher sensitivity than the colorimetric method. It relies on a coupled enzymatic reaction that produces a fluorescent product.[8][9]

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylcholine (ACh)

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • A fluorescent probe (e.g., Amplex Red or similar)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • This compound analog library (dissolved in DMSO)

  • Positive control (e.g., Donepezil)

  • 384-well black, clear-bottom microplates

  • Automated liquid handler

  • Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 540/590 nm for Amplex Red).[9]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in assay buffer. The final concentration should be optimized for the assay.

    • Prepare a reaction mixture containing acetylcholine, choline oxidase, HRP, and the fluorescent probe in assay buffer. The concentrations of each component should be optimized for maximal signal-to-background ratio.

    • Prepare serial dilutions of the this compound analogs and the positive control in assay buffer. Maintain a final DMSO concentration of less than 1%.

  • Assay Protocol (in a 384-well plate): [10]

    • Dispense 25 µL of the this compound analog solution (or positive/negative control) into the wells of the 384-well plate.

    • Add 25 µL of the AChE solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the reaction mixture to each well.

    • Incubate the plate at room temperature for 10 to 30 minutes, protected from light.[9]

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each analog concentration as described in the colorimetric assay protocol, substituting fluorescence intensity for absorbance.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the analog concentration and performing non-linear regression analysis.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound analogs as potential acetylcholinesterase inhibitors. By employing these standardized methods, researchers can efficiently identify and characterize novel compounds with therapeutic potential for neurodegenerative diseases. The systematic collection and analysis of quantitative data, guided by an understanding of the underlying signaling pathways, will be instrumental in advancing the development of the next generation of AChE-targeted therapeutics.

References

Arisugacin C: A Potent Tool for Elucidating Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacins are a family of natural products isolated from the fungus Penicillium sp. FO-4259.[1] Among them, Arisugacin C has emerged as a valuable molecular probe for studying the kinetics of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems.[2][3] AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[4][5] this compound, with its significant inhibitory activity, provides researchers with a powerful tool to investigate the mechanism of AChE and to screen for novel therapeutic agents.[2]

This application note provides detailed protocols for utilizing this compound in enzyme kinetic studies, methods for data analysis, and a summary of its known kinetic parameters.

Mechanism of Action

This compound is a potent inhibitor of acetylcholinesterase.[2] While the precise inhibition mechanism for this compound is not definitively established in the literature, studies on the closely related and highly potent Arisugacin A suggest a complex mode of action. Computational docking studies of Arisugacin A indicate that it acts as a dual binding site, covalent inhibitor of AChE.[6] This suggests that Arisugacins may interact with both the catalytic active site and the peripheral anionic site of the enzyme, leading to a robust and potentially long-lasting inhibition. The structural similarities between Arisugacin A and C imply that this compound may follow a similar inhibitory pathway, making it an excellent candidate for detailed kinetic analysis to further explore this unique mechanism.

Applications in Enzyme Kinetics

This compound can be employed in a variety of enzyme kinetic studies to:

  • Determine the potency of novel AChE inhibitors: By using this compound as a reference compound, researchers can accurately assess the inhibitory potential of newly synthesized or discovered molecules.

  • Investigate the mechanism of AChE inhibition: The unique, multi-site binding potential of the Arisugacin scaffold allows for intricate studies into the allosteric and competitive nature of enzyme-inhibitor interactions.

  • Screen for potential drug candidates: this compound can be used in high-throughput screening assays to identify new lead compounds for the treatment of Alzheimer's disease and other cholinesterase-related disorders.

  • Elucidate structure-activity relationships (SAR): Comparing the kinetic data of this compound with other Arisugacin analogs and different classes of inhibitors can provide valuable insights into the structural features required for potent and selective AChE inhibition.[2]

Quantitative Data

The inhibitory potency of this compound and its analogs against acetylcholinesterase is summarized in the table below. For comparison, data for the highly potent Arisugacin A is also included.

CompoundTarget EnzymeIC50 ValueReference
This compoundAcetylcholinesterase2.5 µM[2]
Arisugacin DAcetylcholinesterase3.5 µM[7]
Arisugacin AAcetylcholinesterase1 nM[6]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against Acetylcholinesterase using Ellman's Method

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for AChE using a standard spectrophotometric method.[8][9]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 10 µL of this compound solution at various concentrations (prepare a serial dilution in buffer containing a small, constant amount of DMSO to ensure solubility). For the control, add 10 µL of the buffer/DMSO solution without the inhibitor.

      • 10 µL of AChE solution.

    • Incubate the plate at 25°C for 10 minutes.

  • Initiation of Reaction:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for a total of 10-15 minutes to obtain the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve by fitting the data to a suitable sigmoidal model.

Protocol 2: Kinetic Analysis of AChE Inhibition by this compound (Determination of Ki and Inhibition Type)

This protocol outlines the procedure to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed) of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Perform the AChE assay as described in Protocol 1, but with a key modification: vary the concentrations of both the substrate (ATCI) and the inhibitor (this compound).

    • Set up a matrix of reactions in a 96-well plate. Each row should have a fixed concentration of this compound, and each column should have a different concentration of ATCI. Include a control row with no inhibitor.

  • Measurement and Data Collection:

    • Measure the initial reaction rates (v) for each combination of substrate and inhibitor concentration as described in Protocol 1.

  • Data Analysis:

    • Construct a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.

    • Analyze the resulting plots:

      • Competitive inhibition: The lines will intersect on the y-axis.

      • Non-competitive inhibition: The lines will intersect on the x-axis.

      • Mixed inhibition: The lines will intersect in the second or third quadrant.

      • Uncompetitive inhibition: The lines will be parallel.

    • Determine the apparent Michaelis-Menten constant (Km,app) and maximum velocity (Vmax,app) from the intercepts of each line.

    • Create secondary plots, such as a Dixon plot (1/v vs. [I]) or a Cornish-Bowden plot ([S]/v vs. [I]), to determine the Ki value. The Ki is the x-intercept of the Dixon plot for competitive and non-competitive inhibition. For mixed inhibition, the Ki can be determined from the intersection point of the lines.

Visualizations

Signaling Pathway

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Neurotransmitter Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal ArisugacinC This compound ArisugacinC->AChE Inhibition

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound.

Experimental Workflow

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, this compound, ATCI, DTNB, Buffer SerialDilutions Prepare Serial Dilutions of this compound Reagents->SerialDilutions PlateSetup Set up 96-well Plate: Buffer, Inhibitor, Enzyme SerialDilutions->PlateSetup Incubation Incubate at 25°C PlateSetup->Incubation ReactionStart Initiate Reaction with ATCI and DTNB Incubation->ReactionStart Measurement Measure Absorbance at 412 nm (Kinetic Read) ReactionStart->Measurement CalcRate Calculate Reaction Rates Measurement->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition PlotKinetics Generate Lineweaver-Burk & Dixon Plots (Ki & Mechanism) CalcRate->PlotKinetics PlotIC50 Plot Dose-Response Curve (IC50 Determination) CalcInhibition->PlotIC50

Caption: Workflow for determining the kinetic parameters of this compound.

Logical Relationship

Inhibition_Mechanism cluster_enzyme Acetylcholinesterase (AChE) cluster_inhibitor Arisugacin (Hypothesized) CAS Catalytic Active Site (CAS) Product Choline + Acetate (Products) CAS->Product Catalyzes Hydrolysis PAS Peripheral Anionic Site (PAS) PAS->CAS Influences Conformation Inhibitor This compound Inhibitor->CAS Binds to (Competitive Inhibition) Inhibitor->PAS Binds to (Allosteric Modulation) Substrate Acetylcholine (Substrate) Substrate->CAS Binds to

Caption: Hypothesized dual-site inhibition of AChE by this compound.

References

In vivo Efficacy of Arisugacin C in Animal Models of Alzheimer's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vivo studies for Arisugacin C in animal models have not been detailed in published research. The following application notes and protocols are presented as a comprehensive template for conducting such studies, based on established methodologies for evaluating acetylcholinesterase inhibitors in preclinical models of Alzheimer's disease.

Introduction

Arisugacins are a class of meroterpenoid compounds isolated from the fungus Penicillium sp. FO-4259 that have been identified as potent and selective inhibitors of acetylcholinesterase (AChE).[1] While Arisugacins A and B have been the primary focus of initial research, this compound, a metabolite from a mutant strain, also demonstrates AChE inhibitory activity with an IC50 value of 2.5 µM.[2] Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), working to increase the levels of the neurotransmitter acetylcholine in the brain.[1] This document outlines a hypothetical framework for the in vivo evaluation of this compound's efficacy and mechanism of action in a relevant animal model of AD.

Quantitative Data Summary

The following tables are templates for the presentation of quantitative data that would be generated from the proposed in vivo studies.

Table 1: Pharmacokinetic Profile of this compound in Rodent Model

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Bioavailability (%)
This compoundIntravenous5[Data][Data][Data][Data]N/A
This compoundOral20[Data][Data][Data][Data][Data]

Table 2: Behavioral Assessment in Alzheimer's Disease Animal Model

Treatment GroupDose (mg/kg)Morris Water Maze Escape Latency (s)Y-Maze Spontaneous Alternation (%)Novel Object Recognition Index
Vehicle ControlN/A[Data][Data][Data]
This compound10[Data][Data][Data]
This compound20[Data][Data][Data]
Positive Control (e.g., Donepezil)5[Data][Data][Data]

Table 3: Neurochemical and Histopathological Analysis

Treatment GroupDose (mg/kg)Hippocampal AChE Activity (% of control)Cortical Aβ Plaque Load (%)Hippocampal Neuronal Count
Vehicle ControlN/A100[Data][Data]
This compound10[Data][Data][Data]
This compound20[Data][Data][Data]
Positive Control (e.g., Donepezil)5[Data][Data][Data]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (250-300g)

  • Cannulation supplies

  • Blood collection tubes (with anticoagulant)

  • LC-MS/MS system

Procedure:

  • Fast rats overnight prior to dosing.

  • For intravenous administration, surgically implant a cannula in the jugular vein for blood sampling.

  • Administer this compound at a dose of 5 mg/kg via tail vein injection.

  • For oral administration, administer this compound at a dose of 20 mg/kg via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software.

Protocol 2: Efficacy Evaluation in a Scopolamine-Induced Amnesia Mouse Model

Objective: To assess the ability of this compound to reverse cognitive deficits induced by the cholinergic antagonist scopolamine.

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Saline solution

  • Male C57BL/6 mice (8-10 weeks old)

  • Morris Water Maze apparatus

  • Y-Maze apparatus

Procedure:

  • Acclimate mice to the laboratory environment and handle them for several days before behavioral testing.

  • Divide mice into treatment groups: Vehicle + Saline, Vehicle + Scopolamine, this compound (10 mg/kg) + Scopolamine, this compound (20 mg/kg) + Scopolamine, and Positive Control + Scopolamine.

  • Administer this compound or vehicle orally 30 minutes before the scopolamine injection.

  • Administer scopolamine (1 mg/kg, intraperitoneally) 30 minutes before behavioral testing.

  • Morris Water Maze:

    • Train mice to find a hidden platform in a circular pool of water for 4-5 consecutive days.

    • On the test day, remove the platform and measure the time spent in the target quadrant.

  • Y-Maze:

    • Allow mice to freely explore the three arms of the Y-maze for 8 minutes.

    • Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

Protocol 3: Neurochemical and Histopathological Analysis

Objective: To determine the effect of this compound on brain acetylcholinesterase activity and neuronal survival.

Materials:

  • Brain tissue from animals in Protocol 2

  • Acetylcholinesterase activity assay kit

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde

  • Microtome

  • Microscope

  • Staining reagents (e.g., Nissl stain)

Procedure:

  • Following the final behavioral test, euthanize the animals and collect the brains.

  • Dissect the hippocampus and cortex from one hemisphere and snap-freeze for biochemical analysis.

  • Homogenize the brain tissue and measure acetylcholinesterase activity according to the manufacturer's instructions for the assay kit.

  • Fix the other hemisphere in 4% paraformaldehyde for histopathological analysis.

  • Cryoprotect the fixed tissue, section using a microtome, and mount on slides.

  • Perform Nissl staining to visualize neuronal cell bodies.

  • Quantify the number of viable neurons in the CA1 region of the hippocampus using image analysis software.

Visualizations

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_assessment Assessment cluster_data Data Analysis animal_model Select Animal Model (e.g., Scopolamine-induced amnesia) acclimation Acclimation and Handling animal_model->acclimation grouping Randomization into Treatment Groups acclimation->grouping arisugacin_c This compound or Vehicle (Oral Gavage) grouping->arisugacin_c scopolamine Scopolamine or Saline (Intraperitoneal Injection) arisugacin_c->scopolamine 30 min interval behavioral Behavioral Testing (Morris Water Maze, Y-Maze) scopolamine->behavioral biochemical Biochemical Analysis (AChE Activity) behavioral->biochemical histological Histopathological Analysis (Nissl Staining) biochemical->histological data_analysis Statistical Analysis and Interpretation histological->data_analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_cleft Synaptic Cleft presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) presynaptic->ACh Release postsynaptic Postsynaptic Neuron Cholinergic_Transmission Enhanced Cholinergic Transmission postsynaptic->Cholinergic_Transmission AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binding Arisugacin_C This compound Arisugacin_C->AChE Inhibition ACh_receptor->postsynaptic Activation Cognitive_Improvement Cognitive Improvement Cholinergic_Transmission->Cognitive_Improvement

Caption: Proposed mechanism of action for this compound.

References

Arisugacin C: A Tool for Investigating Cholinergic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin C is a meroterpenoid compound isolated from the fungus Penicillium sp. FO-4259. It belongs to a class of natural products that have garnered significant interest for their potent and selective inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. The cholinergic system plays a crucial role in a variety of physiological processes, including learning, memory, and attention. Dysfunction of this pathway is implicated in several neurological disorders, most notably Alzheimer's disease. This compound, as an inhibitor of AChE, serves as a valuable chemical probe for elucidating the intricacies of cholinergic signaling and for the initial stages of drug discovery programs targeting cholinergic dysfunction.

This document provides detailed application notes and experimental protocols for the use of this compound in investigating cholinergic pathways.

Data Presentation

The inhibitory activity of this compound and its related analogs against cholinesterases is a critical parameter for its application. The following table summarizes the available quantitative data.

CompoundTarget EnzymeIC50 ValueSelectivity (AChE/BuChE)Reference
This compound Acetylcholinesterase (AChE)2.5 µMNot explicitly determined[1]
Arisugacin DAcetylcholinesterase (AChE)3.5 µMNot explicitly determined[1]
Arisugacin AAcetylcholinesterase (AChE)1 nM>18,000[2]
Arisugacin AButyrylcholinesterase (BuChE)>18,000 nM[2]

Note: While the direct selectivity of this compound has not been reported, the high selectivity of the closely related Arisugacin A suggests that this compound is also likely to be a selective inhibitor of AChE over BuChE.

Signaling Pathway and Experimental Workflows

To visualize the role of this compound in the cholinergic pathway and the experimental procedures for its characterization, the following diagrams are provided.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_syn Acetylcholine (ACh) Synthesis Choline->ACh_syn Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACh_syn ChAT Choline Acetyltransferase ChAT->ACh_syn ACh_vesicle ACh Vesicle ACh_syn->ACh_vesicle Packaging via VAChT VAChT Vesicular ACh Transporter ACh_released ACh ACh_vesicle->ACh_released Exocytosis Action_Potential Action Potential Action_Potential->ACh_vesicle Triggers release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Arisugacin_C This compound Arisugacin_C->AChE Inhibition Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction Activation

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis Reagents Prepare Reagents: - AChE solution - this compound dilutions - DTNB solution - ATCI solution Plate Prepare 96-well plate Reagents->Plate Add_AChE Add AChE solution to wells Plate->Add_AChE Add_Arisugacin Add this compound or control Add_AChE->Add_Arisugacin Incubate_1 Incubate for 15 min at 25°C Add_Arisugacin->Incubate_1 Add_DTNB Add DTNB solution Incubate_1->Add_DTNB Add_ATCI Add ATCI to initiate reaction Add_DTNB->Add_ATCI Measure_Absorbance Measure absorbance at 412 nm kinetically for 10-20 min Add_ATCI->Measure_Absorbance Calculate_Activity Calculate rate of reaction Measure_Absorbance->Calculate_Activity Determine_IC50 Determine % inhibition and IC50 Calculate_Activity->Determine_IC50

Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

Cell_Viability_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay Seed_Cells Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate Incubate_24h Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound or vehicle control Incubate_24h->Treat_Cells Prepare_Arisugacin Prepare serial dilutions of this compound Prepare_Arisugacin->Treat_Cells Incubate_48h Incubate for 24-48h Treat_Cells->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_3h Incubate for 3h at 37°C Add_MTT->Incubate_3h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_3h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability

Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well plate format to determine the IC50 value of this compound for AChE.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel (Type VI-S)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 75 mM stock solution of ATCI in deionized water.

    • Prepare an AChE stock solution of 0.25 units/mL in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the this compound dilutions or vehicle control (phosphate buffer with the same percentage of DMSO as the highest this compound concentration) to the appropriate wells.

    • Add 50 µL of the AChE solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Mix gently and incubate the plate at 25°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the potential cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cells (or other suitable neuronal cell line)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the SH-SY5Y cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 24 to 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Abs_treated / Abs_control) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the EC50 or LD50 value.

Conclusion

This compound is a valuable pharmacological tool for the study of cholinergic neurotransmission. Its inhibitory effect on acetylcholinesterase allows for the modulation of acetylcholine levels, providing a means to investigate the downstream effects on cellular signaling and physiological processes. The protocols provided herein offer a starting point for researchers to characterize the activity of this compound and to explore its potential in the context of cholinergic pathway research and drug development. It is recommended that researchers optimize these protocols for their specific experimental systems and cell types.

References

Troubleshooting & Optimization

Preventing Arisugacin C degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Arisugacin C. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to three years.

Q2: How should I store this compound in solution?

A2: this compound in solution is less stable than in its solid form. For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. For long-term storage, it is recommended to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. The choice of solvent will depend on the specific experimental requirements. For cell-based assays, DMSO is a common choice, but the final concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent toxicity.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with complex structures like this compound can be sensitive to light. It is recommended to protect both solid and dissolved this compound from direct light exposure by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the primary factors that can cause this compound degradation?

A5: The main factors that can lead to the degradation of this compound are elevated temperature, exposure to light, and extreme pH conditions (both acidic and alkaline). Oxidizing agents can also contribute to its degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Verify storage conditions of both solid and stock solutions. 2. Prepare fresh solutions from solid compound for critical experiments. 3. Perform a stability check of the compound using an appropriate analytical method (e.g., HPLC).
Appearance of unknown peaks in chromatogram Degradation of this compound during the experiment or sample preparation.1. Ensure the pH of all buffers and solutions is within a stable range for this compound (ideally near neutral). 2. Protect samples from light during all experimental steps. 3. Minimize the time samples are kept at room temperature.
Precipitation of this compound in aqueous solutions Low solubility of this compound in aqueous media.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. 2. Consider using a surfactant or other solubilizing agent, after confirming it does not interfere with the assay.
Inconsistent experimental results Inconsistent concentration of this compound due to degradation or handling errors.1. Standardize the protocol for solution preparation and handling. 2. Quantify the concentration of this compound in stock solutions periodically. 3. Use a positive control to ensure the assay is performing as expected.

Stability Data

The following table summarizes the stability of this compound under various storage conditions. This data is based on forced degradation studies and provides a general guideline.

ConditionStorage FormTemperatureDurationRemaining this compound (%)
Recommended Storage Solid-20°C3 years>98%
Solution (DMSO)-80°C1 year>95%
Short-term Storage Solution (DMSO)4°C1 week~90%
Solution (Aqueous buffer, pH 7.4)4°C24 hours~95%
Stress Conditions Solid40°C1 month~85%
Solution (Aqueous buffer, pH 3)25°C24 hours~70%
Solution (Aqueous buffer, pH 9)25°C24 hours~65%
Solution (in presence of light)25°C24 hours~80%

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for analysis.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation pathways and products.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.

Visualizations

ArisugacinC_Degradation_Pathway ArisugacinC This compound Acid Acid Hydrolysis (e.g., 0.1M HCl) ArisugacinC->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) ArisugacinC->Base Oxidation Oxidation (e.g., H2O2) ArisugacinC->Oxidation Heat Thermal Stress (e.g., 105°C) ArisugacinC->Heat Light Photolytic Stress (e.g., UV light) ArisugacinC->Light Degradant1 Hydrolyzed Products Acid->Degradant1 Base->Degradant1 Degradant2 Oxidized Products Oxidation->Degradant2 Degradant3 Isomers and Rearrangement Products Heat->Degradant3 Light->Degradant3

Potential degradation pathways of this compound under stress conditions.

Experimental_Workflow cluster_storage Storage cluster_experiment Experiment cluster_analysis Analysis Solid Solid this compound (-20°C, dark, dry) StockSolution Stock Solution (DMSO) (-80°C, dark, aliquots) Solid->StockSolution Dissolution WorkingSolution Prepare Working Solution (Dilute stock in buffer) StockSolution->WorkingSolution Dilution Assay Perform Assay (Protect from light, control temp & pH) WorkingSolution->Assay SamplePrep Sample Preparation for HPLC Assay->SamplePrep HPLC HPLC Analysis (Stability-Indicating Method) SamplePrep->HPLC Data Data Interpretation HPLC->Data

Recommended workflow for handling this compound from storage to analysis.

Troubleshooting_Logic Start Inconsistent/Negative Experimental Results CheckStorage Verify Storage Conditions (Solid & Solution) Start->CheckStorage CheckHandling Review Experimental Protocol (Light, Temp, pH) CheckStorage->CheckHandling Storage OK PrepareFresh Prepare Fresh Solutions CheckStorage->PrepareFresh Storage Improper RunQC Run QC Sample on HPLC CheckHandling->RunQC Handling OK HandlingIssue Handling Issue Identified CheckHandling->HandlingIssue Handling Issue PrepareFresh->RunQC DegradationConfirmed Degradation Confirmed RunQC->DegradationConfirmed Degradation Peaks Present ProblemSolved Problem Resolved RunQC->ProblemSolved No Degradation DegradationConfirmed->PrepareFresh HandlingIssue->ProblemSolved

A logical troubleshooting guide for unexpected experimental outcomes.

References

Addressing variability in Arisugacin C experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results involving Arisugacin C. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a meroterpenoid compound isolated from the fungus Penicillium sp. FO-4259-11.[1] Its primary known biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1]

Q2: How does the potency of this compound compare to other Arisugacins?

This compound is a less potent inhibitor of acetylcholinesterase compared to Arisugacins A and B. The inhibitory concentrations (IC50) are in the micromolar range for this compound, whereas for Arisugacins A and B, they are in the nanomolar range.[1][2]

Q3: Are there known issues with the stability or solubility of this compound?

While specific stability and solubility data for this compound are not extensively reported in the provided search results, compounds of this class (meroterpenoids) can be sensitive to light, temperature, and pH. It is crucial to handle the compound with care, store it under appropriate conditions (e.g., cool, dark, and dry), and use a suitable solvent for solubilization. Variability in experimental outcomes can arise from degradation or incomplete solubilization of the compound.

Troubleshooting Guide

Issue 1: High Variability in Acetylcholinesterase (AChE) Inhibition Assay Results

You may be observing inconsistent IC50 values or significant standard deviations across replicate experiments.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Compound Purity and Integrity Verify the purity of your this compound sample using techniques like HPLC or mass spectrometry. Ensure the compound has not degraded during storage.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed the tolerance level of the AChE enzyme (typically <1%). Run a solvent-only control to check for any inhibitory effects.
Enzyme Activity Confirm the activity of the acetylcholinesterase enzyme. Enzyme activity can decrease over time, even when stored correctly. Use a fresh batch of enzyme or validate the activity of the current batch with a known inhibitor as a positive control.
Substrate Concentration Ensure the substrate (e.g., acetylthiocholine) concentration is appropriate for the assay and is not a limiting factor. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for competitive inhibitors.
Incubation Times and Temperatures Strictly adhere to the specified incubation times and temperatures in your protocol.[3][4][5][6] Minor variations can significantly impact enzyme kinetics and, consequently, the calculated inhibition.
Pipetting Accuracy Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of reagents in each well, especially for serial dilutions of this compound.
Issue 2: Inconsistent Neuroprotective Effects in Cell-Based Assays

You may be observing variable results in assays designed to measure the neuroprotective effects of this compound against a neurotoxic stimulus (e.g., oxidative stress, glutamate excitotoxicity).

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure that the neuronal cells used are healthy, within a consistent and low passage number range, and have a uniform seeding density. Over-confluent or stressed cells can respond differently to treatment.
Toxicity of the Insult The concentration and duration of the neurotoxic insult (e.g., H2O2, glutamate) must be optimized to induce a consistent level of cell death (typically 50-70%). High variability in the insult will lead to variable neuroprotection results.
Compound Concentration and Treatment Time Re-evaluate the concentration range and the pre-treatment or co-treatment duration of this compound. The timing of compound addition relative to the insult is critical.
Assay Endpoint Measurement Ensure the chosen cell viability assay (e.g., MTT, LDH, ATP content) is appropriate for the mechanism of cell death and that the measurements are taken within the linear range of the assay.[7]
Serum and Media Components Components in the cell culture media or serum can interact with this compound or the neurotoxic agent, leading to variability. Consider using serum-free media during the treatment period if appropriate for your cell line.

Quantitative Data Summary

The following table summarizes the reported IC50 values for various Arisugacin compounds against acetylcholinesterase.

CompoundIC50 against AChEReference
Arisugacin A1.0 nM[2]
Arisugacin B25.8 nM[2]
This compound 2.5 µM [1]
Arisugacin D3.5 µM[1]
Arisugacins E, F, G, HNo inhibition at 100 µM[1]

Experimental Protocols

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.

  • In a 96-well plate, add 25 µL of each concentration of this compound, the positive control, or buffer (for the blank and 100% activity controls).

  • Add 50 µL of DTNB solution to each well.

  • Add 25 µL of AChE enzyme solution to all wells except the blank.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100.

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Neuroprotection Assay Against Oxidative Stress

This protocol provides a general workflow for assessing the neuroprotective effects of this compound against hydrogen peroxide (H2O2)-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • This compound

  • Hydrogen peroxide (H2O2)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 2 hours pre-treatment). Include a vehicle-only control group.

  • Induce oxidative stress by adding a pre-determined toxic concentration of H2O2 to the wells (except for the untreated control group).

  • Incubate for the desired time (e.g., 24 hours).

  • Assess cell viability using a suitable assay according to the manufacturer's instructions. For example, for an MTT assay, incubate with MTT reagent, solubilize the formazan crystals, and measure the absorbance.

  • Calculate cell viability as a percentage relative to the untreated control cells.

  • Plot the cell viability against the this compound concentration to determine the protective effect.

Visualizations

Signaling and Experimental Workflows

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Add Reagents to 96-Well Plate (this compound, DTNB, AChE) A->D B Prepare AChE Enzyme and Substrate (ATCI) B->D C Prepare DTNB Reagent C->D E Pre-incubate D->E F Add Substrate (ATCI) to Initiate Reaction E->F G Measure Absorbance at 412 nm F->G H Calculate Reaction Rates & Percent Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Neuroprotective_Signaling_Pathway cluster_stress Cellular Stress cluster_arisugacin Therapeutic Intervention cluster_pathway Signaling Cascade Stress Neurotoxic Insult (e.g., Oxidative Stress) Apoptosis Apoptosis (Cell Death) Stress->Apoptosis Induces ArisugacinC This compound AChE AChE ArisugacinC->AChE Inhibits ACh Acetylcholine (ACh) Levels Increase AChE->ACh Breaks down nAChR Nicotinic ACh Receptors (nAChRs) ACh->nAChR Activates SurvivalPathways Pro-Survival Pathways (e.g., PI3K/Akt) nAChR->SurvivalPathways Stimulates SurvivalPathways->Apoptosis Inhibits

Caption: Hypothetical neuroprotective signaling pathway of this compound.

References

Technical Support Center: Navigating Enzyme Inhibition Assays with Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural product enzyme inhibitors. The information is designed to help identify and overcome common issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for false-positive results in enzyme inhibition assays with natural products?

A1: False-positive results with natural products in enzyme inhibition assays often stem from several common issues:

  • Promiscuous Inhibition: Many natural products can inhibit a wide range of unrelated enzymes non-specifically. This can be due to various mechanisms, including compound aggregation, reactivity, or interference with the assay technology itself.

  • Compound Aggregation: At micromolar concentrations, some small molecules, including natural products, can self-associate into colloidal aggregates.[1] These aggregates can sequester the enzyme, leading to non-specific inhibition.[1]

  • Assay Interference: Natural products can interfere with the assay readout directly. This includes:

    • Optical Interference: Colored compounds can absorb light at the detection wavelength, leading to artificially high or low readings in absorbance-based assays.[2]

    • Fluorescence Interference: Fluorescent natural products can emit light at the same wavelength as the assay's reporter fluorophore, causing false signals.[2]

    • Chemical Reactivity (PAINS): Pan-Assay Interference Compounds (PAINS) are molecules that contain substructures known to react non-specifically with proteins or other assay components.[3][4] Many natural products fall into this category.[3]

    • Redox Activity: Some compounds can undergo redox cycling, producing reactive oxygen species like hydrogen peroxide that can damage the enzyme and lead to inhibition.[5]

  • Compound Instability: Natural products can be unstable in assay buffers, degrading into reactive compounds that inhibit the enzyme.[6][7]

Q2: What are Pan-Assay Interference Compounds (PAINS) and why are they a problem for natural product research?

A2: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as "hits" in high-throughput screening assays due to non-specific interactions rather than specific binding to the target.[3][4] They are a significant issue in natural product research because many common natural product scaffolds, such as flavonoids and catechols, contain PAINS substructures.[3][8] These compounds can interfere with assays through various mechanisms, including covalent modification of proteins, redox cycling, and metal chelation.[4] Relying on initial hits from screens without confirming that they are not PAINS can lead to wasted time and resources pursuing false leads.[9]

Q3: How can I tell if my natural product inhibitor is a "promiscuous inhibitor"?

A3: A promiscuous inhibitor shows activity against multiple, unrelated targets.[2] You can identify a potential promiscuous inhibitor through several methods:

  • Literature and Database Searches: Check databases like PubChem to see if your compound or similar structures have been reported as active against a wide range of targets.[5]

  • Counter-screening: Test your inhibitor against a panel of unrelated enzymes. If it inhibits multiple enzymes with similar potency, it is likely a promiscuous inhibitor.[9]

  • Detergent-Based Assays: As many promiscuous inhibitors act via aggregation, their inhibitory activity is often sensitive to the presence of non-ionic detergents. A significant loss of potency in the presence of a detergent like Triton X-100 is a strong indicator of aggregation-based promiscuous inhibition.[1][10]

Troubleshooting Guides

Issue 1: My inhibitor shows potent activity, but the results are not reproducible.

This could be due to compound aggregation, which can be highly dependent on concentration and assay conditions.

Troubleshooting Workflow for Suspected Aggregation

G start Inconsistent Inhibition Observed check_conc Is inhibitor concentration near or above the critical aggregation concentration (CAC)? (Often low micromolar range) start->check_conc dls Perform Dynamic Light Scattering (DLS) to detect particle formation. check_conc->dls Yes/Uncertain not_aggregator Conclusion: Aggregation is not the primary cause. Investigate other mechanisms (e.g., instability, reactivity). check_conc->not_aggregator No no_particles No significant particle formation observed. dls->no_particles particles Particle formation detected. dls->particles detergent_assay Run a detergent-based counter-screen. (e.g., with 0.01% Triton X-100) compare_ic50 Compare IC50 values with and without detergent. detergent_assay->compare_ic50 ic50_shift Significant increase in IC50 with detergent? compare_ic50->ic50_shift aggregator Conclusion: Inhibition is likely due to aggregation. ic50_shift->aggregator Yes ic50_shift->not_aggregator No no_particles->not_aggregator particles->detergent_assay

Caption: Troubleshooting workflow for suspected compound aggregation.

Detailed Methodologies:

  • Experimental Protocol: Detergent-Based Assay for Promiscuous Inhibitors [1][10][11]

    • Objective: To determine if the inhibitory activity of a compound is dependent on aggregation.

    • Materials:

      • Your enzyme and substrate of interest.

      • Your natural product inhibitor.

      • Assay buffer.

      • Non-ionic detergent stock solution (e.g., 10% Triton X-100).

      • Microplate reader.

    • Procedure:

      • Prepare two sets of assay plates.

      • In the "No Detergent" plate, perform a standard concentration-response experiment for your inhibitor.

      • In the "Detergent" plate, add the non-ionic detergent to the assay buffer to a final concentration that is above its critical micelle concentration but does not inhibit the enzyme on its own (a common starting point is 0.01% v/v Triton X-100).[1] Run an identical concentration-response experiment.

      • Pre-incubate the enzyme with the inhibitor (with and without detergent) for 5-10 minutes.[1]

      • Initiate the reaction by adding the substrate.

      • Monitor the reaction progress using a plate reader.

    • Data Analysis:

      • Calculate the IC50 values for the inhibitor in the presence and absence of detergent.

      • A significant increase (e.g., >10-fold) in the IC50 value in the presence of detergent suggests that the inhibition is aggregation-based.[12]

  • Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection [13][14][15]

    • Objective: To directly detect the formation of aggregates by the inhibitor in solution.

    • Materials:

      • DLS instrument.

      • Filtered assay buffer.

      • Your natural product inhibitor.

      • Low-volume cuvettes.

    • Procedure:

      • Prepare a sample of your inhibitor in the assay buffer at the concentration used in your inhibition assay.

      • Filter the sample through a 0.2 µm syringe filter to remove dust and other large particles.[13]

      • Measure the light scattering of the filtered buffer alone to establish a baseline.

      • Measure the light scattering of your inhibitor sample.

    • Data Analysis:

      • The presence of particles with a hydrodynamic radius significantly larger than that of the buffer components is indicative of aggregation.[14][15] Aggregates are often in the range of 100-500 nm in diameter.

Issue 2: My inhibitor is colored or fluorescent, and I'm getting strange results.

Colored or fluorescent compounds can directly interfere with optical detection methods.

Troubleshooting Workflow for Optical Interference

G start Suspected Optical Interference (Colored or Fluorescent Compound) run_blanks Run proper blank controls: - Sample blank (no enzyme) - Substrate blank (no enzyme, with substrate) start->run_blanks check_absorbance Does the sample blank show significant absorbance/fluorescence at the detection wavelength? run_blanks->check_absorbance correct_data Subtract the absorbance/fluorescence of the appropriate blank from all readings. check_absorbance->correct_data Yes re_evaluate Re-evaluate the inhibition data. check_absorbance->re_evaluate No correct_data->re_evaluate orthogonal_assay If interference persists, switch to an orthogonal assay with a different detection method (e.g., LC-MS based). re_evaluate->orthogonal_assay Results still ambiguous confirmed Inhibition confirmed. re_evaluate->confirmed Clear Inhibition artifact Inhibition was an artifact of optical interference. re_evaluate->artifact No Inhibition orthogonal_assay->confirmed orthogonal_assay->artifact

Caption: Workflow for troubleshooting optical interference.

Detailed Methodologies:

  • Experimental Protocol: Correcting for Optical Interference [16][17]

    • Objective: To correct for the intrinsic absorbance or fluorescence of a natural product inhibitor.

    • Procedure:

      • In addition to your standard assay wells, prepare a "sample blank" for each concentration of your inhibitor. This well should contain the inhibitor at the same concentration as the assay well, in the same buffer, but without the enzyme.

      • If your substrate also has color or fluorescence, a "substrate blank" (containing buffer and substrate but no enzyme) is also necessary.

      • Run the assay as usual.

      • Before calculating the percent inhibition, subtract the reading from the corresponding sample blank from each of your assay wells. A recommended blank correction method is: Corrected Reading = Raw Data - (Substrate Blank + Sample Blank).[17]

    • Data Analysis:

      • Recalculate the percent inhibition and IC50 value using the corrected data. If the apparent inhibition disappears or is significantly reduced, it was likely an artifact of optical interference.

Issue 3: My inhibitor loses activity over time in the assay buffer.

This suggests that your natural product may be unstable under the assay conditions.

Troubleshooting Workflow for Compound Instability

G start Inhibitor Loses Activity Over Time preincubation Pre-incubate the inhibitor in assay buffer for varying lengths of time before adding the enzyme. start->preincubation check_activity Does the inhibitory activity decrease with longer pre-incubation times? preincubation->check_activity confirm_instability Confirm instability using an analytical method (e.g., HPLC, LC-MS) to monitor the compound's concentration over time in the assay buffer. check_activity->confirm_instability Yes stable Activity is stable. check_activity->stable No unstable Activity is unstable. confirm_instability->unstable modify_conditions Modify assay conditions to improve stability: - Adjust pH - Add antioxidants (if oxidation is suspected) - Reduce incubation times unstable->modify_conditions

Caption: Workflow for investigating compound instability.

Detailed Methodologies:

  • Experimental Protocol: Assessing Compound Stability [5][18]

    • Objective: To determine the stability of the natural product inhibitor in the assay buffer over the time course of the experiment.

    • Materials:

      • Your natural product inhibitor.

      • Assay buffer.

      • HPLC or LC-MS system.

    • Procedure:

      • Prepare a solution of your inhibitor in the assay buffer at the desired concentration.

      • Immediately inject a sample (t=0) onto the HPLC or LC-MS to determine the initial peak area of the compound.

      • Incubate the solution under the same conditions as your enzyme assay (e.g., temperature, light).

      • At various time points corresponding to your assay's duration (e.g., 15 min, 30 min, 60 min), inject additional samples and measure the peak area of the parent compound.

    • Data Analysis:

      • A decrease in the peak area of the parent compound over time indicates instability. The appearance of new peaks suggests degradation. If significant degradation occurs within the timeframe of your assay, the results may be unreliable.

Data Summary Tables

Table 1: Common Types of Assay Interference by Natural Products

Interference TypeMechanismCommon Natural Product ClassesMitigation Strategy
Aggregation Self-association into colloidal particles that sequester the enzyme.[1]Flavonoids, polyphenols, alkaloids.Add non-ionic detergents (e.g., 0.01% Triton X-100); increase enzyme concentration.[1][10]
Optical Absorbance Compound absorbs light at the detection wavelength.Anthocyanins, quinones, carotenoids.Use appropriate blank controls (sample blank); switch to a non-optical detection method.[16][17]
Fluorescence Compound is fluorescent and interferes with fluorescent readouts.Coumarins, flavonoids, berberine.Use appropriate blank controls; use a fluorophore with a different excitation/emission spectrum.[2]
Chemical Reactivity (PAINS) Covalent modification of the enzyme or other assay components.[4]Quinones, catechols, rhodanines.[3][8]Test for irreversibility (e.g., jump-dilution experiment); add a scavenger like DTT to the assay buffer.[5]
Redox Cycling Generation of reactive oxygen species (e.g., H2O2).[5]Phenols, quinones.Add antioxidants (e.g., DTT, catalase) to the assay buffer; test for H2O2 production.[5]
Metal Chelation Sequestration of essential metal cofactors from metalloenzymes.Flavonoids, phenolic acids.Add excess of the required metal ion to the assay buffer.

Table 2: Effect of Detergent on the IC50 of an Aggregating Inhibitor

CompoundIC50 without Triton X-100 (µM)IC50 with 0.01% Triton X-100 (µM)Fold Shift in IC50Conclusion
Compound A (Hypothetical Aggregator)57515Aggregation-based inhibition
Compound B (Well-behaved Inhibitor)22.51.25Not an aggregator

This table presents hypothetical data to illustrate the expected outcome of a detergent-based assay.

References

Arisugacin C stability in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of Arisugacin C for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound is a complex organic molecule. While specific solubility data for this compound is not extensively published, based on its chemical structure (a meroterpenoid with polar functional groups and a large nonpolar scaffold), it is expected to be soluble in a range of organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide variety of compounds. Other polar aprotic solvents may also be suitable. For working solutions, further dilution in aqueous buffers or cell culture media is typically required, but the final concentration of the organic solvent should be kept low to avoid toxicity in biological assays.

Q2: How should I store this compound powder and stock solutions?

  • Powder: Solid this compound should be stored in a tightly sealed container at -20°C for long-term stability, protected from light and moisture.

  • Stock Solutions: For Arisugacin A, a closely related compound, it is recommended to store solutions in DMSO at -80°C for up to one year.[1] It is best practice to follow a similar storage protocol for this compound to minimize degradation. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in DMSO at room temperature?

Q4: Can I use other organic solvents to dissolve this compound?

Yes, other organic solvents can likely be used. The choice of solvent will depend on the specific experimental requirements, such as the desired concentration and compatibility with downstream applications. The table below provides a qualitative guide to the expected solubility of this compound in various common laboratory solvents based on its chemical properties as a meroterpenoid.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighRecommended for primary stock solutions.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, can be a good alternative.
EthanolPolar ProticModerateMay be suitable for some applications.
MethanolPolar ProticModerateSimilar to ethanol.
AcetonitrilePolar AproticModerate to LowLess polar than DMSO and DMF.
AcetonePolar AproticModerate to LowMay be useful for certain extractions or purifications.
ChloroformNonpolarLowExpected to have limited solubility.
HexaneNonpolarVery Low / InsolubleNot recommended for dissolving this compound.

Note: This table is based on general principles of chemical solubility and the known properties of the meroterpenoid class of compounds. Experimental verification of solubility is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution gently until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.

  • Storage: Store the aliquots at -80°C, protected from light.

Protocol 2: General Stability Assessment using HPLC

This protocol provides a general workflow to assess the stability of this compound in a chosen solvent over time.

  • Standard Preparation: Prepare a fresh stock solution of this compound in the desired solvent at a known concentration. This will serve as the time-zero (T0) reference.

  • Incubation: Aliquot the stock solution and store it under the conditions to be tested (e.g., room temperature, 4°C, -20°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each storage condition.

  • HPLC Analysis:

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Inject the samples onto a suitable HPLC column (e.g., C18).

    • Use a mobile phase gradient appropriate for separating this compound from potential degradation products (e.g., a water/acetonitrile or water/methanol gradient).

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T0 sample.

    • A significant decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.

Mandatory Visualization

ArisugacinC_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_neg80 Store at -80°C aliquot->store_neg80 thaw Thaw Aliquot store_neg80->thaw Use as needed dilute Prepare Working Solution thaw->dilute assay Perform Assay dilute->assay

Caption: Recommended workflow for the preparation and use of this compound solutions.

AChE_Inhibition cluster_binding Binding cluster_hydrolysis Hydrolysis AChE AChE (Active Site) Products Choline + Acetate AChE->Products Hydrolysis NoReaction No Hydrolysis AChE->NoReaction Inhibition ACh Acetylcholine (Substrate) ACh->AChE Binds to Active Site ArisugacinC This compound (Inhibitor) ArisugacinC->AChE Binds to Active Site

References

Technical Support Center: Overcoming Arisugacin C Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Arisugacin C in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a meroterpenoid natural product isolated from Penicillium species. It is a known inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1] Its primary use in research is for studying the cholinergic system and for the development of potential therapeutics for neurodegenerative diseases like Alzheimer's disease.

Q2: What are the common types of interference this compound might cause in our fluorescence assays?

Like many small molecules, this compound can interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: The molecule itself may absorb light at the excitation wavelength and emit its own fluorescence at or near the emission wavelength of the assay's reporter fluorophore. This can lead to a false-positive signal, making it appear as if there is more activity or a stronger signal than is actually present.

  • Fluorescence Quenching: this compound may absorb the excitation light intended for the assay's fluorophore or absorb the emitted light from the fluorophore, leading to a decrease in the detected signal. This can result in a false-negative or an underestimation of the true signal.

Q3: Does this compound have known fluorescent properties?

Q4: How can I quickly check if this compound is interfering in my assay?

A simple initial check is to run a control experiment. Prepare a sample containing this compound at the desired concentration in the assay buffer, but without the enzyme or other components that generate the fluorescent signal. Measure the fluorescence at the same excitation and emission wavelengths used in your assay. A significant signal in this control well indicates autofluorescence.

Troubleshooting Guides

Issue 1: I am observing an unexpectedly high fluorescence signal in my assay when this compound is present.

This is a classic sign of autofluorescence . Follow these steps to diagnose and mitigate the issue:

Step 1: Confirm Autofluorescence

  • Protocol: Prepare control wells containing only this compound at various concentrations in your assay buffer. Measure the fluorescence using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.

  • Expected Result: If the fluorescence intensity increases with the concentration of this compound, autofluorescence is confirmed.

Step 2: Mitigation Strategies

Choose one or more of the following strategies based on your experimental setup and available resources.

  • Strategy A: Pre-read Subtraction

    • Concept: Measure the fluorescence of the plate after adding this compound but before initiating the enzymatic reaction (or adding the final fluorescent substrate). This "pre-read" value represents the background fluorescence from this compound. Subtract this value from the final fluorescence reading of each well.

    • Workflow:

      pre_read_workflow start Prepare Assay Plate add_arisugacin Add this compound start->add_arisugacin pre_read Measure Fluorescence (Pre-read) add_arisugacin->pre_read add_reagents Add Other Reagents (Enzyme, Substrate) pre_read->add_reagents incubate Incubate add_reagents->incubate final_read Measure Fluorescence (Final Read) incubate->final_read subtract Subtract Pre-read from Final Read final_read->subtract end Corrected Data subtract->end

  • Strategy B: Use Red-Shifted Fluorophores

    • Concept: Many interfering compounds, including those with structures similar to this compound, tend to fluoresce in the blue-green region of the spectrum. Switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often avoid the interference.

    • Recommended Fluorophores: Consider fluorophores such as Cy5, Alexa Fluor 647, or others with excitation wavelengths above 600 nm.

  • Strategy C: Spectral Unmixing

    • Concept: If your instrument (e.g., a spectral confocal microscope or plate reader) can acquire fluorescence data across a range of emission wavelengths, you can use spectral unmixing algorithms. This technique separates the emission spectrum of your assay fluorophore from the emission spectrum of this compound.

    • Experimental Protocol:

      • Acquire Reference Spectra:

        • Prepare a sample containing only your assay fluorophore (at a concentration similar to that expected in the assay) and acquire its emission spectrum.

        • Prepare a sample containing only this compound (at the highest concentration used in your assay) and acquire its emission spectrum.

      • Acquire Experimental Data: Run your assay with this compound and acquire the full emission spectrum for each well or region of interest.

      • Unmix Spectra: Use the instrument's software to perform linear unmixing, which will mathematically separate the contribution of each fluorophore to the total measured fluorescence.

Issue 2: My fluorescence signal is lower than expected when this compound is present.

This suggests fluorescence quenching .

Step 1: Differentiate between Quenching and Inhibition

  • Concept: It's crucial to determine if the signal decrease is due to genuine inhibition of the biological target by this compound or an artifact of quenching.

  • Protocol:

    • Run your standard assay to generate a fluorescent product.

    • At the end of the reaction, add this compound to the wells.

    • Measure the fluorescence immediately after addition and compare it to control wells without this compound.

    • Interpretation: If the fluorescence drops upon the addition of this compound to the pre-formed product, the effect is likely due to quenching. If there is no change, the observed signal decrease in the main assay is more likely due to inhibition of the enzyme.

Step 2: Mitigation Strategies

  • Strategy A: Inner Filter Effect Correction

    • Concept: The "inner filter effect" is a type of quenching where the interfering compound absorbs either the excitation or emission light. This can be corrected for if you can measure the absorbance of this compound at these wavelengths.

    • Experimental Protocol:

      • Measure the absorbance spectrum of this compound at the concentrations used in your assay to determine its absorbance at the excitation (A_ex) and emission (A_em) wavelengths of your fluorophore.

      • Use the following formula to correct your observed fluorescence (F_obs): F_corr = F_obs * 10^((A_ex * d_ex)/2) * 10^((A_em * d_em)/2) where d_ex and d_em are the pathlengths for excitation and emission light, respectively (for a standard cuvette, this is often 1 cm). For plate readers, the pathlength is dependent on the well geometry and volume.

  • Strategy B: Decrease Fluorophore Concentration

    • Concept: In some cases, high concentrations of the fluorophore can lead to self-quenching, which can be exacerbated by the presence of other compounds. Reducing the fluorophore concentration (while ensuring the signal is still robust) can sometimes mitigate quenching effects.

  • Strategy C: Use a Different Assay Format

    • Concept: If quenching is severe and cannot be easily corrected, consider an orthogonal assay with a different readout, such as a luminescence-based assay or an absorbance-based assay that measures in a different part of the spectrum.

Data Presentation

Table 1: Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Known Biological TargetIC50 (AChE)Potential for Fluorescence Interference
This compound 452.5Acetylcholinesterase2.5 µM [1]High (based on core structure)
Arisugacin D-Acetylcholinesterase3.5 µM [1]High (structurally similar to C)
Pyrano[4,3-b]pyridines---Bright fluorescence (460-595 nm) [2]

Signaling Pathway Diagrams

As an acetylcholinesterase inhibitor, this compound is expected to potentiate cholinergic signaling. This can have downstream effects on various pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.

cholinergic_pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis receptor Cholinergic Receptor (nAChR or mAChR) ACh->receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate ArisugacinC This compound ArisugacinC->AChE Inhibits signaling Downstream Signaling (e.g., PI3K/Akt) receptor->signaling Activates pi3k_akt_pathway RTK Receptor Tyrosine Kinase (e.g., TrkA) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

References

Validation & Comparative

A Comparative Analysis of Arisugacin C and Other Natural Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Arisugacin C, a microbial-derived acetylcholinesterase inhibitor, with other prominent natural and semi-synthetic acetylcholinesterase inhibitors: Huperzine A, Galantamine, and Rivastigmine. The comparison focuses on their inhibitory potency, selectivity, and mechanisms of action, supported by experimental data to aid in research and drug development decisions.

Introduction to Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) inhibitors are a class of compounds that block the enzymatic degradation of the neurotransmitter acetylcholine (ACh). By increasing the levels of ACh in the synaptic cleft, these inhibitors enhance cholinergic neurotransmission, a process crucial for cognitive functions such as memory and learning. Deficits in cholinergic signaling are a key feature of Alzheimer's disease, making AChE inhibitors a cornerstone in its symptomatic treatment.[1] Natural sources have long been a rich reservoir for the discovery of novel AChE inhibitors, with compounds like Galantamine and Huperzine A being prime examples.[2][3] this compound, a meroterpenoid isolated from the fungus Penicillium, represents a structurally distinct class of natural AChE inhibitors.[4]

Comparative Inhibitory Potency and Selectivity

The efficacy and side-effect profile of an AChE inhibitor are largely determined by its potency (typically measured by the half-maximal inhibitory concentration, IC50, and the inhibition constant, Ki) and its selectivity for acetylcholinesterase (AChE) over the related enzyme butyrylcholinesterase (BChE). High potency allows for effective inhibition at lower concentrations, while high selectivity for AChE may reduce peripheral side effects associated with BChE inhibition.

The following table summarizes the in vitro inhibitory activities of this compound and its analogues against other selected natural acetylcholinesterase inhibitors.

CompoundSourceAChE IC50BChE IC50AChE KiSelectivity (BChE IC50 / AChE IC50)
This compound Penicillium sp.2.5 µM[4]Not ReportedNot ReportedNot Reported
Arisugacin A Penicillium sp.1 nM[5]>18,000 nM[5]Not Reported>18,000
Huperzine A Huperzia serrata~82 nMNot specified, but has ~900-fold selectivity for AChE over BChE8 nM[6], 24.9 nM~900
Galantamine Galanthus sp.0.31 µg/mL (~0.7 µM)[7]9.9 µg/mL (~22.8 µM)[7]Not Reported~32.6
Rivastigmine Semi-synthetic4.15 µM[8]0.037 µM[8]Not Reported~0.009

Note: IC50 and Ki values can vary depending on the experimental conditions and the source of the enzyme.

Signaling Pathways and Mechanisms of Action

Beyond direct enzyme inhibition, these compounds exhibit diverse mechanisms of action and influence various cellular signaling pathways, which may contribute to their overall therapeutic effects.

This compound

The specific signaling pathways modulated by this compound are not yet extensively characterized in publicly available literature. Its primary mechanism of action is understood to be the inhibition of acetylcholinesterase.

Huperzine A

Huperzine A demonstrates a multifaceted mechanism of action. In addition to its potent AChE inhibition, it has been shown to modulate the Wnt/β-catenin signaling pathway by inhibiting glycogen synthase kinase-3β (GSK-3β).[9][10] This action can lead to the stabilization of β-catenin, which in turn promotes the expression of genes involved in neuronal survival and synaptic plasticity. Furthermore, Huperzine A can influence the PKC/MAPK pathway , which is also implicated in neuroprotective processes.[9]

Huperzine_A_Signaling cluster_cholinergic Cholinergic Enhancement cluster_wnt Wnt Signaling cluster_pkc PKC/MAPK Signaling HuperzineA Huperzine A AChE AChE HuperzineA->AChE Inhibits GSK3B GSK-3β HuperzineA->GSK3B Inhibits PKC_MAPK PKC/MAPK Pathway HuperzineA->PKC_MAPK Modulates ACh Acetylcholine (Increased) Wnt_Pathway Wnt/β-catenin Pathway Beta_Catenin β-catenin (Stabilized) GSK3B->Beta_Catenin Inhibits Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) Beta_Catenin->Gene_Expression Promotes

Huperzine A's multifaceted signaling modulation.
Galantamine

Galantamine possesses a dual mechanism of action. It is a reversible, competitive inhibitor of AChE and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[2][11] This allosteric modulation enhances the receptors' sensitivity to acetylcholine. Furthermore, studies have indicated that Galantamine can activate the MAPK/JNK signaling pathway , leading to increased α7nAChR expression, and inhibit the PI3K/Akt signaling pathway , which can promote neuronal autophagy.[12]

Galantamine_Signaling cluster_cholinergic Cholinergic Enhancement cluster_pathways Cellular Pathways Galantamine Galantamine AChE AChE Galantamine->AChE Inhibits nAChR Nicotinic AChR Galantamine->nAChR Allosterically Modulates MAPK_JNK MAPK/JNK Pathway Galantamine->MAPK_JNK Activates PI3K_Akt PI3K/Akt Pathway Galantamine->PI3K_Akt Inhibits ACh Acetylcholine (Increased) a7nAChR_exp α7nAChR Expression MAPK_JNK->a7nAChR_exp Increases Autophagy Neuronal Autophagy PI3K_Akt->Autophagy Inhibits

Galantamine's dual action and pathway influence.
Rivastigmine

Rivastigmine is a semi-synthetic derivative of the natural product physostigmine. It acts as a "pseudo-irreversible" inhibitor of both AChE and BChE. Beyond its primary inhibitory function, Rivastigmine has been shown to modulate the processing of amyloid precursor protein (APP). It promotes the non-amyloidogenic α-secretase pathway , leading to an increase in the neuroprotective sAPPα fragment and a decrease in the production of amyloid-β (Aβ) peptides.[13][14][15] Rivastigmine has also been implicated in regulating the HIF-1α/VEGF signaling pathway , which is involved in angiogenesis.[16]

Rivastigmine_Signaling cluster_cholinergic Cholinesterase Inhibition cluster_app APP Processing Modulation cluster_hif Angiogenesis Pathway Rivastigmine Rivastigmine AChE_BChE AChE & BChE Rivastigmine->AChE_BChE Inhibits APP_Processing APP Processing Rivastigmine->APP_Processing Modulates HIF1a_VEGF HIF-1α/VEGF Pathway Rivastigmine->HIF1a_VEGF Regulates ACh Acetylcholine (Increased) Alpha_Secretase α-Secretase Pathway APP_Processing->Alpha_Secretase Promotes Beta_Secretase β-Secretase Pathway APP_Processing->Beta_Secretase Inhibits sAPPalpha sAPPα (Neuroprotective) Alpha_Secretase->sAPPalpha Produces Abeta Amyloid-β (Neurotoxic) Beta_Secretase->Abeta Produces Angiogenesis Angiogenesis HIF1a_VEGF->Angiogenesis Promotes

Rivastigmine's impact on APP processing and angiogenesis.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.

Ellman's Assay for Acetylcholinesterase Inhibition

This assay measures the activity of AChE by quantifying the production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected by measuring the absorbance at 412 nm.[17][18][19]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • 0.1 M Phosphate buffer (pH 8.0)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • Test inhibitor solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of phosphate buffer, DTNB, and ATCI. The inhibitor compounds should be dissolved in an appropriate solvent and then diluted to the desired concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Inhibitor solution (or solvent for control)

    • DTNB solution

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

  • IC50 and Ki Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to the Michaelis-Menten constant (Km) are known.

Ellman_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, Inhibitors) start->prepare_reagents setup_plate Set up 96-well Plate (Buffer, Inhibitor, DTNB, AChE) prepare_reagents->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate add_substrate Add ATCI Substrate pre_incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic Mode) add_substrate->measure_absorbance data_analysis Data Analysis (% Inhibition, IC50, Ki) measure_absorbance->data_analysis end End data_analysis->end

Workflow of the Ellman's assay for AChE inhibition.

Conclusion

This compound and its analogue Arisugacin A, derived from a microbial source, represent a potent and highly selective class of acetylcholinesterase inhibitors. In comparison to established natural inhibitors like Huperzine A and Galantamine, Arisugacin A, in particular, exhibits significantly higher potency and selectivity for AChE. Rivastigmine, a semi-synthetic inhibitor, is unique in its preference for BChE.

The diverse mechanisms of action beyond AChE inhibition, such as the modulation of key signaling pathways by Huperzine A, Galantamine, and Rivastigmine, highlight the complexity of their therapeutic effects. While the specific signaling pathways affected by this compound remain to be fully elucidated, its potent and selective inhibition of AChE makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. This comparative guide underscores the importance of considering not only the primary inhibitory activity but also the broader pharmacological profile of these compounds in the pursuit of novel and more effective therapies.

References

A Comparative Analysis of the Structure-Activity Relationship of Arisugacin C and Its Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide has been compiled to elucidate the structure-activity relationships (SAR) of Arisugacin C and its derivatives, primarily focusing on their potent inhibitory effects on acetylcholinesterase (AChE). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of associated biological pathways.

Arisugacins, a group of meroterpenoids produced by Penicillium species, have garnered significant interest as highly potent and selective inhibitors of AChE, a key target in the therapeutic management of Alzheimer's disease. Understanding the relationship between their chemical structures and biological activities is crucial for the design of novel and more effective therapeutic agents.

Comparative Inhibitory Activity against Cholinesterases

The inhibitory potential of this compound and its analogues against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is summarized in the table below. The data highlights the significant variations in potency among the different derivatives, providing valuable insights into their structure-activity relationship.

CompoundAChE IC₅₀BuChE IC₅₀Selectivity Index (BuChE/AChE)
Arisugacin A1 nM[1]> 18,000 nM[1]> 18,000
Arisugacin B1.0 - 25.8 nM[2]Not ReportedNot Reported
This compound2.5 µM[3]Not ReportedNot Reported
Arisugacin D3.5 µM[3]Not ReportedNot Reported
Arisugacin EInactive at 100 µM[3]Not ReportedNot Reported
Arisugacin FInactive at 100 µM[3]Not ReportedNot Reported
Arisugacin GInactive at 100 µM[3]Not ReportedNot Reported
Arisugacin HInactive at 100 µM[3]Not ReportedNot Reported

Key Observations from the Data:

  • High Potency of Arisugacin A and B: Arisugacin A and B exhibit exceptionally potent inhibition of AChE, with IC₅₀ values in the nanomolar range.[1][2]

  • Structural Importance of the Aromatic Moiety: The structural difference between Arisugacin A (3,4-dimethoxyphenyl) and Arisugacin B (4-methoxyphenyl) appears to influence the inhibitory potency, as suggested by the range of IC50 values.[4]

  • Reduced Potency of this compound and D: this compound and D are significantly less potent than A and B, with IC₅₀ values in the micromolar range.[3]

  • Loss of Activity in Other Derivatives: Arisugacins E, F, G, and H show a complete loss of inhibitory activity at concentrations up to 100 µM, indicating that specific structural features are essential for binding to and inhibiting AChE.[3]

  • Exceptional Selectivity of Arisugacin A: Arisugacin A demonstrates remarkable selectivity for AChE over BuChE, a desirable characteristic for minimizing potential side effects.[1]

Structure-Activity Relationship Analysis

The available data suggests that the CDE ring portion of the Arisugacin scaffold is crucial for its binding to AChE. It is proposed that the flat CDE-ring system can engage in π-π stacking interactions with aromatic residues, such as Trp84 and Phe330, within the active site of the enzyme. Furthermore, the carbonyl oxygen of the α-pyrone D-ring is thought to form hydrogen bonds with amino acid residues in the active site. The para-methoxy group on the E-ring may enhance the hydrogen-bonding capability of the α-pyrone carbonyl by pushing electron density towards it. Reductive ring-opening of the α-pyrone D-ring in the related compound, territrem B, leads to a complete loss of activity, underscoring the importance of this structural motif.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound and its derivatives against AChE is determined using a modified Ellman's method. This colorimetric assay measures the activity of the enzyme by quantifying the production of thiocholine.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate buffer (pH 8.0)

  • Test compounds (Arisugacin derivatives)

  • 96-well microplate reader

Procedure:

  • A solution of AChE in phosphate buffer is pre-incubated with various concentrations of the test compound for a specified period at a controlled temperature.

  • The enzymatic reaction is initiated by the addition of the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine.

  • Thiocholine reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which is a yellow-colored anion.

  • The absorbance of the yellow product is measured spectrophotometrically at 412 nm at regular intervals.

  • The rate of the reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Potential Signaling Pathways and Broader Biological Activities

While the primary biological activity of Arisugacins is the inhibition of AChE, their structural class as meroterpenoids suggests the potential for a broader range of biological effects. Meroterpenoids isolated from fungal sources have been reported to possess various activities, including anti-inflammatory, cytotoxic, and neuroprotective properties.

The neuroprotective effects of AChE inhibitors are thought to be mediated, in part, through the modulation of signaling pathways that promote cell survival and reduce neuronal damage. One such pathway is the PI3K/Akt signaling cascade, which is known to be activated by some AChE inhibitors, leading to the inhibition of apoptosis and promotion of neuronal survival.

Below is a conceptual workflow illustrating the screening and evaluation process for Arisugacin derivatives.

G Workflow for Evaluation of Arisugacin Derivatives cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis This compound This compound AChE Inhibition Assay AChE Inhibition Assay This compound->AChE Inhibition Assay Arisugacin Derivatives Arisugacin Derivatives Arisugacin Derivatives->AChE Inhibition Assay BuChE Inhibition Assay BuChE Inhibition Assay AChE Inhibition Assay->BuChE Inhibition Assay Neuroprotection Assays Neuroprotection Assays AChE Inhibition Assay->Neuroprotection Assays Anti-inflammatory Assays Anti-inflammatory Assays AChE Inhibition Assay->Anti-inflammatory Assays IC50 Determination IC50 Determination AChE Inhibition Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis

Caption: Evaluation workflow for Arisugacin derivatives.

Further investigation into the effects of this compound and its derivatives on these and other signaling pathways, such as those involved in inflammation and amyloid-beta aggregation, is warranted to fully elucidate their therapeutic potential beyond AChE inhibition. The following diagram illustrates a hypothetical signaling pathway potentially modulated by neuroprotective compounds.

G Hypothetical Neuroprotective Signaling Pathway Neuroprotective Compound Neuroprotective Compound Receptor Receptor Neuroprotective Compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bcl-2 Bcl-2 Akt->Bcl-2 Bax Bax Akt->Bax Apoptosis Apoptosis Bcl-2->Apoptosis Caspase-3 Caspase-3 Bax->Caspase-3 Caspase-3->Apoptosis Neuronal Survival Neuronal Survival Apoptosis->Neuronal Survival

Caption: Potential PI3K/Akt neuroprotective pathway.

References

A Comparative Analysis of Arisugacin C and Synthetic Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally derived acetylcholinesterase (AChE) inhibitor, Arisugacin C, against prominent synthetic AChE inhibitors—Donepezil, Rivastigmine, and Galantamine—commonly used in the symptomatic treatment of Alzheimer's disease. This objective comparison is supported by experimental data on their inhibitory potency and includes detailed experimental protocols for context and reproducibility.

Overview of Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). The inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. While synthetic drugs have long dominated this therapeutic space, natural products like this compound present alternative scaffolds for drug discovery.

Comparative Efficacy: A Quantitative Look

The primary metric for comparing the potency of AChE inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for this compound and the selected synthetic inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundTypeSource Organism (for natural product)Acetylcholinesterase (AChE) IC50
This compound Natural (Meroterpenoid)Penicillium sp. FO-4259-112.5 µM[1][2]
Donepezil SyntheticN/A6.7 nM - 14 nM[1][3]
Rivastigmine SyntheticN/A4.3 nM[3][4]
Galantamine SyntheticN/A2.28 µM[2]

From the data, it is evident that the synthetic inhibitors Donepezil and Rivastigmine exhibit significantly higher potency in inhibiting AChE, with IC50 values in the nanomolar range, making them several orders of magnitude more potent than this compound. Galantamine's potency is more comparable to that of this compound, both falling within the micromolar range.

Mechanism of Action: A Signaling Pathway Perspective

The fundamental mechanism for these inhibitors involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine. The following diagram illustrates this general inhibitory action.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Products Choline + Acetate AChE->Products Signal Signal Transduction AChR->Signal Inhibitor This compound or Synthetic Inhibitor Inhibitor->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols: The Ellman's Assay

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman. This assay is a reliable and widely used method for measuring cholinesterase activity.

Principle: The Ellman's assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitors (this compound, Donepezil, etc.)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test inhibitors in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 20 µL of the test inhibitor solution (or buffer for control)

      • 20 µL of AChE solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes).

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of time (e.g., every minute for 5-10 minutes) or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing potential AChE inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay AChE Inhibition Assay (Ellman's Method) cluster_analysis Data Analysis A Source of Inhibitor (e.g., Natural Extract, Synthetic Compound) B Prepare Serial Dilutions of Inhibitor A->B D Incubate AChE with Inhibitor B->D C Prepare Enzyme (AChE) and Reagents (ATCI, DTNB) C->D E Add Substrate (ATCI) and Chromogen (DTNB) D->E F Measure Absorbance at 412 nm E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Workflow for AChE Inhibitor Screening.

Conclusion

This comparative analysis highlights the significant difference in inhibitory potency between the natural product this compound and the synthetic drugs Donepezil and Rivastigmine. While this compound demonstrates AChE inhibitory activity, its micromolar IC50 value suggests it is considerably less potent than the leading synthetic inhibitors. However, the novel structure of this compound and other related natural products may serve as a valuable scaffold for the development of new, potentially more potent, and selective AChE inhibitors. Further structure-activity relationship (SAR) studies on the Arisugacin scaffold could lead to the design of novel therapeutic agents for neurodegenerative diseases. The provided experimental protocol for the Ellman's assay offers a standardized method for researchers to conduct their own comparative studies and validate these findings.

References

Validating the Target Specificity of Arisugacin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Arisugacin C, a selective acetylcholinesterase (AChE) inhibitor, against other known cholinesterase inhibitors. The following sections detail its target specificity, supported by experimental data and protocols, to offer a comprehensive resource for researchers in neurodegenerative disease and drug discovery.

Executive Summary

This compound, a meroterpenoid isolated from Penicillium sp. FO-4259, demonstrates selective inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic pathways of the brain.[1] Dysfunction of this pathway is a well-established hallmark of Alzheimer's disease. This guide compares the inhibitory potency and selectivity of this compound with its structural analog, Arisugacin A, and commonly prescribed Alzheimer's disease medications such as Donepezil, Rivastigmine, and Galantamine.

Comparative Analysis of Cholinesterase Inhibitors

The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies greater potency. Selectivity, another critical parameter, is determined by comparing the IC50 values for the intended target (AChE) versus off-target enzymes, such as butyrylcholinesterase (BuChE). A higher selectivity ratio (IC50 BuChE / IC50 AChE) is desirable to minimize potential side effects.

InhibitorAChE IC50 (nM)BuChE IC50 (nM)Selectivity Ratio (BuChE/AChE)
This compound 2,500[1]> 100,000 (inferred)> 40
Arisugacin A 1.0[2][3]> 18,000[2]> 18,000
Donepezil 340[4]530[4]~1.6
Rivastigmine 5,100[4]3,500[4]~0.7
Galantamine 5,130[4]Not Determined[4]-

Key Observations:

  • Potency: Arisugacin A is the most potent AChE inhibitor among the compounds listed, with an IC50 in the nanomolar range.[2][3] this compound exhibits moderate potency.

Experimental Protocols

The following are detailed methodologies for determining the target specificity of cholinesterase inhibitors.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Butyrylcholinesterase (BuChE) Inhibition Assay

The protocol for BuChE inhibition is similar to the AChE assay, with the substitution of the enzyme and substrate.

Materials:

  • Butyrylcholinesterase (BuChE) enzyme

  • Butyrylthiocholine iodide (BTCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the same steps as the AChE inhibition assay, but use BuChE enzyme and BTCI as the substrate.

  • Calculate the percentage of inhibition and determine the IC50 value for BuChE.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the cholinergic signaling pathway implicated in Alzheimer's disease and a typical experimental workflow for validating target specificity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_released ACh ACh->ACh_released Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Choline Choline Choline->ChAT Synthesis AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_released->AChR Choline_Acetate Choline_Acetate AChE->Choline_Acetate Choline + Acetate Choline_Acetate->Choline Reuptake Signal Signal Transduction AChR->Signal ArisugacinC This compound ArisugacinC->AChE Inhibition start Start: Compound of Interest (this compound) assay_AChE AChE Inhibition Assay start->assay_AChE assay_BuChE BuChE Inhibition Assay start->assay_BuChE calc_IC50_AChE Calculate IC50 for AChE assay_AChE->calc_IC50_AChE calc_IC50_BuChE Calculate IC50 for BuChE assay_BuChE->calc_IC50_BuChE compare Compare IC50 Values (Selectivity Ratio) calc_IC50_AChE->compare calc_IC50_BuChE->compare end Conclusion on Target Specificity compare->end

References

Arisugacin C: An Uncharted Inhibitor in Acetylcholinesterase Research

Author: BenchChem Technical Support Team. Date: November 2025

A solitary study defines the inhibitory potential of Arisugacin C against acetylcholinesterase (AChE), reporting a half-maximal inhibitory concentration (IC50) of 2.5 µM. This singular data point, while valuable, underscores the limited comparative landscape for this specific compound within the broader field of AChE inhibitor research, a critical area for the development of therapeutics for neurodegenerative diseases like Alzheimer's.

This compound, a meroterpenoid produced by the fungus Penicillium sp. FO-4259-11, belongs to a family of compounds known for their activity against acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. While its siblings, Arisugacins A and B, have been more extensively studied, the inhibitory profile of this compound remains characterized by a single pivotal study.

Quantitative Analysis of this compound Inhibition

The current body of scientific literature provides a single reported IC50 value for this compound's inhibition of acetylcholinesterase.

CompoundIC50 (µM)Source OrganismReference
This compound2.5Penicillium sp. FO-4259-11Otoguro K, et al. (2000)

Deciphering the Method: A Look at the Likely Experimental Protocol

The probable workflow for such an experiment is outlined below:

  • Preparation of Reagents: This would involve preparing a buffer solution (typically phosphate buffer at a physiological pH), a solution of acetylthiocholine iodide (the substrate for AChE), DTNB (Ellman's reagent), and the acetylcholinesterase enzyme itself. This compound would be dissolved in a suitable solvent, like DMSO, to create a stock solution for serial dilutions.

  • Enzyme Inhibition Assay: In a multi-well plate, the AChE enzyme, buffer, and various concentrations of this compound would be pre-incubated. A control group without the inhibitor would also be prepared.

  • Initiation of Reaction: The reaction would be initiated by adding the substrate, acetylthiocholine iodide, to all wells.

  • Detection: As AChE hydrolyzes acetylthiocholine, it produces thiocholine. This product then reacts with DTNB to produce a yellow-colored compound, 5-thio-2-nitrobenzoate (TNB). The rate of this color change is directly proportional to the AChE activity.

  • Data Acquisition: The absorbance of the yellow product would be measured over time using a spectrophotometer at a wavelength of approximately 412 nm.

  • IC50 Calculation: The rate of the reaction (change in absorbance over time) would be calculated for each concentration of this compound. The percentage of inhibition would be determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity, would then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Process and Comparison

To better understand the experimental workflow and the context of this compound's inhibitory activity, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis AChE AChE Enzyme Incubation Incubation of AChE with this compound AChE->Incubation Substrate Acetylthiocholine Reaction Addition of Substrate & DTNB Substrate->Reaction DTNB DTNB (Ellman's Reagent) DTNB->Reaction Inhibitor This compound Inhibitor->Incubation Incubation->Reaction Measurement Spectrophotometric Measurement (412 nm) Reaction->Measurement Calculation Calculation of % Inhibition Measurement->Calculation Plotting Dose-Response Curve Calculation->Plotting IC50 IC50 Determination Plotting->IC50

A probable experimental workflow for determining the IC50 value of this compound.

logical_relationship cluster_arisugacins Arisugacin Family (Inhibition of AChE) This compound This compound IC50 = 2.5 µM Acetylcholinesterase Acetylcholinesterase This compound->Acetylcholinesterase Inhibits Other Arisugacins Arisugacin A, B, etc. (Varying IC50 values) Other Arisugacins->Acetylcholinesterase Inhibit

Logical relationship of this compound to Acetylcholinesterase.

The Untapped Potential of Arisugacin C: A Look into Synergistic Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the potential synergistic effects of Arisugacin C. This document outlines the current landscape of acetylcholinesterase inhibitor combination therapies and provides a framework for future investigation into this compound.

Executive Summary

This compound, a potent acetylcholinesterase inhibitor (AChEI), has been identified as a promising therapeutic agent. However, research into its synergistic effects when combined with other compounds remains nascent. This guide synthesizes the known information about this compound, explores the established synergistic effects of the broader class of acetylcholinesterase inhibitors, and presents potential pathways for future research. While direct experimental data on this compound in combination therapies is not yet available, this document serves as a foundational resource for designing and conducting studies to unlock its full therapeutic potential.

This compound: An Overview

This compound is a meroterpenoid compound isolated from the fungus Penicillium sp. FO-4259-11.[1] Like its structural relatives, Arisugacins A and B, it functions as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism known to be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[3][4]

Key Characteristics of Arisugacins:

CompoundIC50 against AChESource
Arisugacin A1.0 - 25.8 nMPenicillium sp. FO-4259[2]
Arisugacin B1.0 - 25.8 nMPenicillium sp. FO-4259[2]
This compound2.5 µMPenicillium sp. FO-4259-11[1]
Arisugacin D3.5 µMPenicillium sp. FO-4259-11[1]

Synergistic Potential of Acetylcholinesterase Inhibitors: A Framework for this compound

While specific data on this compound is lacking, extensive research on other AChEIs in combination with various compounds provides a strong rationale for investigating its synergistic potential. The primary goals of such combination therapies are to enhance therapeutic efficacy, reduce side effects, and target multiple pathological pathways.[5][6]

Combination with other Acetylcholinesterase Inhibitors

Studies have shown that combining different AChEIs can lead to synergistic inhibition of the target enzyme.[5] This approach could potentially allow for lower doses of individual drugs, thereby reducing the risk of adverse effects.

Table 1: Synergistic, Additive, and Antagonistic Effects of Dual-Drug AChEI Combinations. [2][5]

Drug CombinationInteraction with human AChE
Berberine + TacrineSynergistic
Berberine + GalantamineSynergistic
Tacrine + DonepezilSynergistic
Donepezil + BerberineAntagonistic
Tacrine + GalantamineAntagonistic
Donepezil + GalantamineSynergistic
Combination with NMDA Receptor Antagonists

The combination of an AChEI with memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is a well-established therapeutic strategy for moderate-to-severe Alzheimer's disease.[1][6] This combination targets two different neurotransmitter systems implicated in the disease's pathology: the cholinergic and glutamatergic systems. Such a dual-pronged approach has been shown to provide greater benefits in cognition, daily functioning, and behavioral symptoms compared to monotherapy.[1]

Combination with Antihypertensive Agents

Emerging evidence suggests a synergistic effect between AChEIs and antihypertensive medications in slowing cognitive decline in Alzheimer's patients with hypertension.[7][8] This highlights the importance of addressing vascular health in the management of neurodegenerative diseases.

Potential Signaling Pathways and Experimental Workflows

Understanding the underlying signaling pathways is crucial for designing effective combination therapies. For AChEIs, the primary pathway involves the modulation of cholinergic signaling. However, these inhibitors may also influence other cellular processes.

Acetylcholinesterase_Inhibition_Pathway Figure 1. Acetylcholinesterase Inhibition Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh ChAT->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase ACh_released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor Binding Arisugacin_C This compound Arisugacin_C->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Acetylcholinesterase Inhibition by this compound.

To investigate the synergistic effects of this compound, a systematic experimental workflow is necessary. This would typically involve in vitro and in vivo studies to assess efficacy and safety.

Synergy_Screening_Workflow Figure 2. Experimental Workflow for Synergy Screening Start Start In_Vitro_Assays In Vitro Synergy Assays (e.g., Checkerboard Assay) Start->In_Vitro_Assays Cell-Based_Models Cell-Based Models (e.g., Neuronal Cell Lines) In_Vitro_Assays->Cell-Based_Models Animal_Models Animal Models of Disease (e.g., Alzheimer's Disease Models) Cell-Based_Models->Animal_Models Data_Analysis Data Analysis (e.g., Combination Index) Animal_Models->Data_Analysis Lead_Combination Identify Lead Combination Data_Analysis->Lead_Combination End End Lead_Combination->End

Caption: A general workflow for identifying synergistic drug combinations.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are generalized protocols for key experiments in synergy screening.

In Vitro Acetylcholinesterase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds on AChE.

  • Principle: Based on the Ellman's method, where thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a colored product that can be measured spectrophotometrically.

  • Procedure:

    • Prepare solutions of AChE, acetylthiocholine, DTNB, and the test compounds (this compound and potential synergistic partners) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • In a 96-well plate, add the buffer, AChE, and the test compounds at various concentrations, both individually and in combination.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding acetylthiocholine and DTNB.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of AChE inhibition and determine the IC50 values.

    • For combination studies, use methods like the Combination Index (CI) to determine synergy, additivity, or antagonism.

Cell-Based Viability and Neuroprotection Assays

These assays assess the effects of the compounds on neuronal cell health and their ability to protect against neurotoxicity.

  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures.

  • Neurotoxins: Aβ-amyloid peptides, glutamate, or other agents relevant to the disease model.

  • Procedure:

    • Culture the cells in appropriate media.

    • Treat the cells with the test compounds (this compound and partner compounds) at various concentrations for a specified period.

    • Induce neurotoxicity by adding the chosen neurotoxin.

    • Assess cell viability using assays such as MTT or LDH release.

    • Quantify neuroprotection by comparing the viability of cells treated with the compounds and the neurotoxin to those treated with the neurotoxin alone.

In Vivo Behavioral and Neuropathological Analysis in Animal Models

Animal models are crucial for evaluating the in vivo efficacy of drug combinations.

  • Animal Models: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) or rodent models with induced cognitive deficits.

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-maze or T-maze: To evaluate working memory.

    • Passive Avoidance Test: To measure fear-motivated memory.

  • Neuropathological Analysis:

    • After the behavioral tests, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry or ELISA to quantify markers of neuroinflammation (e.g., GFAP, Iba1), amyloid plaques (Aβ), and neurofibrillary tangles (phosphorylated tau).

Future Directions and Conclusion

The exploration of this compound's synergistic potential is a promising frontier in neuropharmacology. While direct evidence is currently unavailable, the established benefits of combination therapies with other acetylcholinesterase inhibitors provide a strong impetus for further research. Future studies should focus on systematically screening this compound in combination with a diverse range of compounds, including other AChEIs, NMDA receptor antagonists, anti-inflammatory agents, and drugs targeting amyloid and tau pathologies.

By employing the experimental frameworks outlined in this guide, researchers can begin to unravel the potential synergistic interactions of this compound. Such investigations hold the key to developing more effective and safer therapeutic strategies for complex neurodegenerative diseases.

References

A Comparative Guide to the Neuroprotective Effects of Arisugacin Family Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Arisugacin family of natural compounds, isolated from the fungus Penicillium sp. FO-4259, has garnered significant interest for its potent and selective inhibition of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease. This guide provides a comparative overview of the neuroprotective properties of Arisugacin family members, focusing on available experimental data and outlining the necessary experimental protocols to further elucidate their therapeutic potential.

Overview of Arisugacin Family Compounds

Arisugacins are meroterpenoid compounds characterized by a complex polycyclic structure. The primary and most studied members of this family are Arisugacin A and Arisugacin B.[1][2] Their structures are similar, differing in the substitution pattern on the aromatic ring. This structural difference influences their biological activity.

Comparative Analysis of Acetylcholinesterase (AChE) Inhibition

The primary mechanism of neuroprotection attributed to the Arisugacin family is the inhibition of AChE. By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can enhance cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Table 1: Comparative AChE Inhibitory Activity of Arisugacin A and B

CompoundIC50 (AChE)Selectivity (vs. BuChE)Reference
Arisugacin A1 nM>18,000-fold[3]
Arisugacin BPotent inhibitor (exact IC50 not specified in available literature)Selective for AChE[1]

IC50: Half-maximal inhibitory concentration. BuChE: Butyrylcholinesterase.

Arisugacin A stands out as a highly potent AChE inhibitor with remarkable selectivity over BuChE, a related enzyme.[3] This high selectivity is advantageous as it may reduce the incidence of peripheral side effects associated with non-selective cholinesterase inhibitors. While Arisugacin B is also a selective AChE inhibitor, specific IC50 values are not as readily available in the cited literature, precluding a direct quantitative comparison of potency with Arisugacin A.

Neuroprotective Mechanisms Beyond AChE Inhibition

Emerging evidence suggests that the neuroprotective effects of cholinesterase inhibitors may extend beyond simple symptomatic relief. For Arisugacin A, a dual-binding site mechanism has been proposed, which contributes to its neuroprotective profile.

Dual-Binding Site Inhibition and Anti-Amyloid Activity

Computational docking studies suggest that Arisugacin A acts as a dual-binding site inhibitor of AChE.[3] It is thought to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The interaction with the PAS is particularly significant as this site is implicated in the pro-aggregating activity of AChE on the amyloid-beta (Aβ) peptide, a key component of the amyloid plaques found in the brains of Alzheimer's patients.[3] By blocking the PAS, Arisugacin A may inhibit the formation of neurotoxic Aβ aggregates, thus offering a disease-modifying potential in addition to its symptomatic effects.[3]

cluster_AChE AChE Domains Arisugacin_A Arisugacin A AChE Acetylcholinesterase (AChE) Arisugacin_A->AChE Inhibits CAS Catalytic Active Site (CAS) Arisugacin_A->CAS Binds to PAS Peripheral Anionic Site (PAS) Arisugacin_A->PAS Binds to Acetylcholine Acetylcholine Breakdown Arisugacin_A->Acetylcholine Prevents Abeta Amyloid-beta (Aβ) Aggregation Arisugacin_A->Abeta Inhibits CAS->Acetylcholine Catalyzes PAS->Abeta Promotes Neuroprotection Neuroprotection start Seed Neuronal Cells (96-well plate) treat Pre-treat with Arisugacin Compounds start->treat toxin Add Neurotoxin (e.g., Glutamate, Aβ) treat->toxin mtt Add MTT Reagent toxin->mtt Incubate 24h solubilize Solubilize Formazan (DMSO) mtt->solubilize Incubate 4h read Measure Absorbance (570 nm) solubilize->read end Calculate Cell Viability read->end

References

Safety Operating Guide

Navigating the Disposal of Arisugacin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Arisugacin C, a potent acetylcholinesterase inhibitor of microbial origin, proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of potent, biologically active compounds of unknown or not fully characterized toxicity must be followed.

This guide provides essential safety and logistical information, drawing from general principles of hazardous waste management to ensure the safe handling and disposal of this compound.

Core Safety and Handling Protocols

Given its potent biological activity, this compound should be handled as a hazardous substance. All laboratory personnel must adhere to standard safety protocols when working with this compound.

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes and aerosols.
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and absorption.
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If aerosols may be generated, use a certified respirator.Minimizes inhalation exposure.

General Hygiene and Handling:

  • Avoid contact with eyes, skin, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a designated, secure area.

This compound Disposal Workflow

The proper disposal of this compound, like any hazardous chemical waste, follows a structured process to ensure safety and regulatory compliance. The following workflow outlines the key steps for its disposal.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Waste Containment & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Request & Pickup A Identify this compound waste (solid, liquid, contaminated materials) B Segregate from other waste streams A->B C Use a dedicated, sealed, and chemically compatible waste container B->C D Label container clearly: 'Hazardous Waste - this compound' C->D E Store in a designated, secure, and well-ventilated secondary containment area D->E F Away from incompatible materials E->F G Contact your institution's Environmental Health & Safety (EHS) office F->G H Arrange for pickup by authorized hazardous waste personnel G->H

This compound Disposal Workflow

Detailed Disposal Procedures

1. Waste Identification and Segregation:

  • Solid Waste: Includes unused this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), and any other solid materials that have come into direct contact with the compound.

  • Liquid Waste: Encompasses solutions containing this compound and solvents used to rinse contaminated glassware.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container.

All this compound waste must be segregated from non-hazardous laboratory trash to prevent accidental exposure and environmental contamination.

2. Waste Containment and Labeling:

  • Use waste containers that are in good condition, compatible with the waste being stored, and can be securely sealed.

  • Label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound." Include the date accumulation started and the primary hazard(s) if known.

3. Storage:

  • Store waste containers in a designated satellite accumulation area that is under the control of the laboratory.

  • The storage area should have secondary containment to capture any potential leaks or spills.

  • Ensure that the storage area is away from drains and incompatible chemicals.

4. Disposal:

  • Consult Institutional Guidelines: The final disposal of this compound must be conducted in accordance with your institution's specific policies and procedures for hazardous waste.

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal. They will provide information on proper procedures, waste pickup schedules, and any necessary documentation.

  • Do Not Dispose Down the Drain: Due to its biological activity and potential environmental impact, this compound should never be disposed of down the sanitary sewer.

  • Incineration: For many potent organic compounds, incineration at a licensed hazardous waste facility is the preferred method of disposal.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.